molecular formula C4H3ClN2OS B1273292 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride CAS No. 59944-65-9

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Cat. No.: B1273292
CAS No.: 59944-65-9
M. Wt: 162.6 g/mol
InChI Key: SDNDOCTUXWLDIX-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C4H3ClN2OS and its molecular weight is 162.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylthiadiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3ClN2OS/c1-2-3(4(5)8)9-7-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNDOCTUXWLDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371743
Record name 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride
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Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59944-65-9
Record name 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride
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Record name 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
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Foundational & Exploratory

Technical Guide: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the conversion of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its corresponding acid chloride, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. This transformation is a critical step in the synthesis of various biologically active molecules, leveraging the high reactivity of the acid chloride for further functionalization.

Reaction Overview

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. For the substrate 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, the most common and effective method employs thionyl chloride (SOCl₂). This reagent is favored due to its reliability and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The overall transformation is as follows:

Chemical Reaction Scheme

Reagents and Reaction Conditions

The successful conversion to the acid chloride hinges on the appropriate selection of reagents and careful control of reaction parameters.

Parameter Recommended Condition Notes
Chlorinating Agent Thionyl chloride (SOCl₂)Excess thionyl chloride is typically used to drive the reaction to completion and can also serve as the solvent.[3]
Solvent Neat (excess SOCl₂) or an inert solvent such as toluene or dichloromethane.The choice of solvent depends on the scale of the reaction and the desired workup procedure.
Temperature RefluxHeating the reaction mixture to reflux ensures a sufficient reaction rate.[3]
Reaction Time 2-3 hoursReaction progress can be monitored by the cessation of HCl gas evolution.[3][4]
Work-up Removal of excess SOCl₂ under reduced pressure.The crude product is often of sufficient purity for subsequent steps.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar heterocyclic carboxylic acids.[3][4]

Materials:

  • 4-methyl-1,2,3-thiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with NaOH solution)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq).

  • In a fume hood, carefully add an excess of thionyl chloride (5-10 eq). The thionyl chloride can be used as the solvent. Alternatively, the carboxylic acid can be suspended in an inert solvent like toluene before the addition of thionyl chloride (2-3 eq).

  • Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Heat the reaction mixture to reflux with constant stirring.

  • Maintain the reflux for 2-3 hours. The reaction is typically complete when the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To avoid contamination of the vacuum pump, a cold trap is recommended.

  • The resulting crude this compound is a solid or oil and is typically used in the next synthetic step without further purification.[3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow start Start: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid reagents Add excess Thionyl Chloride (SOCl₂) start->reagents reflux Reflux for 2-3 hours reagents->reflux cool Cool to Room Temperature reflux->cool evaporation Remove excess SOCl₂ (Reduced Pressure) cool->evaporation product Product: this compound evaporation->product

Caption: Experimental workflow for the synthesis of the target acid chloride.

Logical Relationship of the Reaction Mechanism

The conversion of the carboxylic acid to the acid chloride with thionyl chloride proceeds through a well-established mechanistic pathway.

reaction_mechanism carboxylic_acid Carboxylic Acid (Nucleophile) thionyl_chloride Thionyl Chloride (Electrophile) carboxylic_acid->thionyl_chloride Nucleophilic Attack intermediate1 Formation of Chlorosulfite Ester Intermediate thionyl_chloride->intermediate1 chloride_ion Chloride Ion (Nucleophile) intermediate1->chloride_ion Release tetrahedral_intermediate Tetrahedral Intermediate intermediate1->tetrahedral_intermediate chloride_ion->tetrahedral_intermediate Nucleophilic Attack on Carbonyl product_formation Collapse of Intermediate & Expulsion of SO₂ and Cl⁻ tetrahedral_intermediate->product_formation acid_chloride Acid Chloride (Product) product_formation->acid_chloride byproducts Gaseous Byproducts (SO₂ + HCl) product_formation->byproducts

Caption: Simplified mechanistic pathway for the acid chloride formation.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction evolves hydrogen chloride and sulfur dioxide , which are toxic and corrosive gases. A proper gas trap or scrubbing system is essential to neutralize these byproducts.

  • The work-up procedure involving the removal of excess thionyl chloride under reduced pressure should be performed cautiously to prevent bumping and inhalation of vapors.

This technical guide provides a comprehensive overview of the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for application in drug discovery and development programs.

References

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: Properties, Synthesis, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride. This compound serves as a valuable building block in medicinal chemistry, leveraging the diverse pharmacological activities associated with the 1,2,3-thiadiazole scaffold. This document includes detailed experimental protocols, tabulated physicochemical data, and visualizations of synthetic pathways and potential mechanisms of action to support researchers in the fields of chemical synthesis and drug development.

Introduction

The 1,2,3-thiadiazole ring is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique electronic and structural features of this scaffold make it an attractive starting point for the design of novel therapeutic agents. This compound is a key intermediate, offering a reactive handle for the introduction of the 4-methyl-1,2,3-thiadiazole moiety into a variety of molecular frameworks. Its utility lies in its ability to readily react with nucleophiles to form amides, esters, and other carbonyl derivatives, thus enabling the exploration of a broad chemical space for drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These data are essential for its handling, characterization, and use in chemical synthesis.

Table 1: General and Physical Properties

PropertyValue
CAS Number 59944-65-9
Molecular Formula C₄H₃ClN₂OS
Molecular Weight 162.60 g/mol
Appearance Not explicitly stated, likely a solid
Purity Commercially available with ≥90% purity

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Salient Features
¹H NMR Singlet for the methyl (CH₃) protons, expected around δ 2.5-3.0 ppm.
¹³C NMR Signal for the methyl carbon (CH₃) around δ 15-25 ppm. Signal for the carbonyl carbon (C=O) expected in the range of δ 160-170 ppm. Signals for the thiadiazole ring carbons.
IR Spectroscopy Strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1750-1800 cm⁻¹, characteristic of an acyl chloride.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 162 (for ³⁵Cl) and 164 (for ³⁷Cl) in an approximate 3:1 ratio.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the chlorination of its corresponding carboxylic acid precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Synthesis Workflow

synthesis_workflow carboxylic_acid 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid carbonyl_chloride This compound carboxylic_acid->carbonyl_chloride Chlorination thionyl_chloride Thionyl Chloride (SOCl₂) byproducts SO₂ + HCl carbonyl_chloride->byproducts Gaseous byproducts

Synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a structurally related thiazole carbonyl chloride and should provide a robust starting point for the synthesis of the title compound.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (as solvent)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (for HCl and SO₂ fumes)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equivalent) in an excess of thionyl chloride (5-10 equivalents). Alternatively, the reaction can be carried out in an inert anhydrous solvent such as toluene or dichloromethane with a smaller excess of thionyl chloride (2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80°C for thionyl chloride as both reagent and solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with anhydrous toluene (2-3 times).

  • Purification: The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent, though its reactivity may pose challenges.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic and corrosive gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Chemical Reactivity

As a typical acyl chloride, this compound is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles to form a range of derivatives. This reactivity is central to its utility as a building block in organic synthesis.

reactivity cluster_nucleophiles Common Nucleophiles cluster_products Resulting Derivatives carbonyl_chloride This compound product Derivative carbonyl_chloride->product Nucleophilic Acyl Substitution nucleophile Nucleophile (Nu-H) hcl HCl product->hcl Byproduct amine Amine (R-NH₂) amide Amide alcohol Alcohol (R-OH) ester Ester thiol Thiol (R-SH) thioester Thioester tubulin_inhibition thiadiazole 1,2,3-Thiadiazole Derivative tubulin Tubulin thiadiazole->tubulin Binds to microtubules Microtubule Formation thiadiazole->microtubules Inhibits tubulin->microtubules Polymerization cell_cycle Cell Cycle Arrest (G2/M) microtubules->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces hsp90_inhibition thiadiazole 1,2,3-Thiadiazole Derivative hsp90 Hsp90 thiadiazole->hsp90 Inhibits oncoproteins Oncogenic Client Proteins hsp90->oncoproteins Chaperones degradation Degradation of Oncoproteins hsp90->degradation Inhibition leads to cancer_cell Cancer Cell Proliferation & Survival oncoproteins->cancer_cell Promotes degradation->cancer_cell Inhibits

Structural Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related analogs and computational predictions to offer a detailed overview of its structural and spectroscopic properties. This document covers the synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and a proposed analytical workflow for the characterization of this compound. All quantitative data is summarized in structured tables, and experimental protocols are detailed to facilitate practical application.

Introduction

This compound (CAS No. 59944-65-9) is a heterocyclic compound featuring a 1,2,3-thiadiazole ring substituted with a methyl group and a carbonyl chloride functional group.[1][2] The thiadiazole moiety is a significant pharmacophore known to be present in a variety of biologically active molecules.[3][4] The high reactivity of the acyl chloride group makes this compound a versatile building block for the synthesis of a wide range of derivatives, including amides, esters, and ketones, which are of interest in drug discovery and development. A thorough understanding of its structural characteristics is therefore crucial for its effective utilization in synthetic chemistry.

Synthesis

The primary synthetic route to this compound involves the conversion of its corresponding carboxylic acid, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.[5] This transformation is typically achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂).[5]

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

The precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, can be synthesized via the Hurd-Mori reaction, a common method for the formation of the 1,2,3-thiadiazole ring.[4]

Conversion to this compound

The carboxylic acid is converted to the acid chloride using an excess of thionyl chloride, often in an inert solvent or neat. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Rotary evaporator

  • Reaction flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent).

  • Carefully add an excess of thionyl chloride (typically 2-5 equivalents), either neat or in an anhydrous solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.

Diagram of Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis A Starting Materials for Hurd-Mori Reaction B Hurd-Mori Cyclization A->B C 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid B->C D 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid E Chlorination with Thionyl Chloride (SOCl2) D->E F This compound E->F

Caption: Synthetic pathway for this compound.

Structural and Spectroscopic Analysis

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single signal for the methyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
2.5 - 3.0Singlet3H-CH₃

The chemical shift of the methyl group is influenced by the electron-withdrawing nature of the thiadiazole ring and the carbonyl chloride group.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Notes
160 - 165C=O (carbonyl)The carbonyl carbon of an acyl chloride is typically found in this region.
150 - 155C5 (thiadiazole)Carbon atom attached to the carbonyl chloride group.
140 - 145C4 (thiadiazole)Carbon atom attached to the methyl group.
15 - 20-CH₃Methyl carbon.

Note: The exact chemical shifts can be influenced by the solvent used for analysis.

Predicted FT-IR Spectroscopy

The FT-IR spectrum will be characterized by a strong absorption band for the carbonyl group of the acyl chloride.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3000WeakC-H stretch (methyl)
1770 - 1810StrongC=O stretch (acyl chloride)
1400 - 1600MediumC=N and C=C stretches (thiadiazole ring)
600 - 800Medium-StrongC-Cl stretch

The high frequency of the C=O stretch is a characteristic feature of acyl chlorides.[6][7]

Predicted Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an acyl chloride.

Predicted m/z Assignment Notes
162/164[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[8]
127[M-Cl]⁺Loss of a chlorine radical to form an acylium ion. This is often a prominent peak.[9]
99[M-Cl-CO]⁺Subsequent loss of carbon monoxide from the acylium ion.

Proposed Analytical Workflow

A standard workflow for the structural confirmation of synthesized this compound would involve a combination of chromatographic and spectroscopic techniques.

Diagram of Analytical Workflow

G A Synthesized this compound B Purification (e.g., Vacuum Distillation) A->B C Purity Assessment (GC-MS, HPLC) B->C D Structural Confirmation C->D E ¹H NMR Spectroscopy D->E F ¹³C NMR Spectroscopy D->F G FT-IR Spectroscopy D->G H Mass Spectrometry D->H I Elemental Analysis D->I J Structure Verified E->J F->J G->J H->J I->J

Caption: Proposed analytical workflow for structural characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of this compound. The provided synthetic protocol and predicted spectroscopic data serve as a valuable resource for researchers working with this important chemical intermediate. The proposed analytical workflow outlines the necessary steps for the rigorous characterization of this compound. Further experimental studies, particularly X-ray crystallography, would be beneficial for the definitive confirmation of its three-dimensional structure.

References

In-Depth Technical Guide on the Spectroscopic Data of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (CAS No. 59944-65-9) is a reactive chemical intermediate of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] Its bifunctional nature, possessing both a thiadiazole ring and a reactive acyl chloride group, makes it a versatile building block for creating more complex molecules with potential biological activity. The 1,2,3-thiadiazole moiety itself is a known pharmacophore found in a variety of compounds with antimicrobial and other medicinal properties.[3]

Molecular Structure and Properties

  • Molecular Formula: C₄H₃ClN₂OS[1]

  • Molecular Weight: 162.60 g/mol [1]

  • CAS Number: 59944-65-9[1]

Synthesis

The primary route for the synthesis of this compound is the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4] This is a standard method for converting carboxylic acids to acyl chlorides.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization reactant reactant reagent reagent product product analysis analysis carboxylic_acid 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid thionyl_chloride SOCl₂ carbonyl_chloride 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride thionyl_chloride->carbonyl_chloride Reagent nmr NMR ('H, '³C) carbonyl_chloride->nmr Analysis ir IR Spectroscopy carbonyl_chloride->ir Analysis ms Mass Spectrometry carbonyl_chloride->ms Analysis

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound. These values are derived from known spectral data of similar 1,2,3-thiadiazole derivatives and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 2.8 - 3.0Singlet3H-CH₃The methyl group on the thiadiazole ring is expected to be a singlet in this range, deshielded by the heterocyclic ring.
---Carbonyl Carbon (C=O)No proton attached.
---Ring CarbonsNo protons attached.
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignmentNotes
~ 15 - 20-CH₃Typical range for a methyl group attached to an sp² hybridized carbon in a heterocyclic system.
~ 145 - 155C4 (C-CH₃)The carbon atom of the thiadiazole ring bearing the methyl group. Chemical shifts for similar systems have been observed in this region.
~ 155 - 165C5 (C-C=O)The carbon atom of the thiadiazole ring attached to the carbonyl group. This carbon is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and the carbonyl group.
~ 160 - 170Carbonyl (C=O)The carbonyl carbon of an acyl chloride is typically found in this downfield region. For comparison, the carbonyl carbon in derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide appears around 163-165 ppm.[3] The acyl chloride is expected to be in a similar or slightly more downfield region.
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentNotes
~ 1750 - 1790StrongC=O Stretch (Acyl Chloride)This is the characteristic stretching frequency for the carbonyl group in an acyl chloride. It is typically at a higher wavenumber compared to carboxylic acids or esters due to the inductive effect of the chlorine atom.
~ 1500 - 1600MediumC=N StretchCharacteristic stretching vibration for the C=N bond within the thiadiazole ring.
~ 1300 - 1400MediumThiadiazole Ring VibrationsThese bands are characteristic of the heterocyclic ring system.
~ 650 - 800StrongC-Cl StretchThe carbon-chlorine stretching vibration is expected in this region.
Table 4: Predicted Mass Spectrometry Data
m/z ValueInterpretationNotes
162/164[M]⁺ Molecular Ion PeakExpected to appear as a pair of peaks with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
127[M - Cl]⁺Loss of the chlorine radical from the molecular ion.
99[M - Cl - CO]⁺ or [C₄H₃N₂S]⁺Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment, a common fragmentation pathway for carbonyl compounds. This would correspond to the 4-methyl-1,2,3-thiadiazole radical cation.
71[C₃H₃S]⁺Further fragmentation of the thiadiazole ring.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on standard organic chemistry techniques for the conversion of a carboxylic acid to an acyl chloride.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reaction: To the flask, add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equivalent). Add excess thionyl chloride (SOCl₂, ~5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heating: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).

  • Purification: The resulting crude this compound is often used directly in the next synthetic step without further purification due to its reactivity. If purification is necessary, it may be attempted by vacuum distillation, though care must be taken to avoid decomposition.

Spectroscopic Characterization Protocols
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the compound in a deuterated solvent that does not react with acyl chlorides (e.g., CDCl₃ or C₆D₆). Record the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • IR Spectroscopy: Acquire the spectrum using an FT-IR spectrometer. For this reactive compound, placing a drop of the neat liquid between two salt plates (NaCl or KBr) is a suitable method.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or a softer ionization method like electrospray ionization (ESI) if the molecular ion is unstable.

Logical Relationships and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the interaction of this compound with biological signaling pathways. Its high reactivity as an acyl chloride suggests that it is unlikely to be stable in a biological system and would likely react non-specifically with nucleophiles such as water, amines, and thiols.

Its primary role is as a synthetic precursor. The biological activities of its derivatives, such as amides and esters, are of greater interest. For instance, various derivatives of 1,2,3-thiadiazoles have been investigated for their potential as antimicrobial agents.[3] The logical relationship is that the carbonyl chloride is a key intermediate that allows for the facile introduction of the 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety onto various scaffolds to explore their structure-activity relationships.

Logical_Relationship core_compound core_compound property property application application derivative derivative reactivity High Reactivity (Acyl Chloride) synthetic_intermediate Versatile Synthetic Intermediate reactivity->synthetic_intermediate derivatives Synthesis of Amides, Esters, etc. synthetic_intermediate->derivatives bio_activity Exploration of Biological Activity (e.g., Antimicrobial) derivatives->bio_activity

Caption: Logical relationship of the title compound's properties and applications.

Conclusion

This compound is a valuable reactive intermediate for the synthesis of novel compounds in medicinal and materials science. While direct experimental spectroscopic data is not widely published, a comprehensive understanding of its expected spectral characteristics can be achieved through the analysis of related compounds. The data and protocols presented in this guide are intended to assist researchers in the synthesis, identification, and utilization of this versatile chemical building block.

References

Stability and Storage of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, a key intermediate in pharmaceutical and agrochemical research. Due to its reactive acyl chloride functional group, this compound requires careful handling and storage to maintain its integrity and ensure experimental reproducibility. This document outlines the principal factors influencing its stability, including hydrolysis, thermal decomposition, and photostability. Detailed protocols for storage and handling, as well as a generalized experimental workflow for stability assessment, are provided.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,3-thiadiazole ring is a component of various biologically active molecules. The acyl chloride moiety serves as a reactive handle for the synthesis of a wide array of derivatives, such as amides, esters, and ketones, making it a valuable building block in the development of novel therapeutic agents and agrochemicals.

The inherent reactivity of the acyl chloride group, however, presents challenges regarding the compound's stability and storage. Improper handling can lead to degradation, primarily through hydrolysis, which can compromise sample purity and impact the reliability of experimental outcomes. This guide aims to provide a detailed understanding of the factors affecting the stability of this compound and to offer best practices for its long-term storage and handling.

Chemical Properties

PropertyValue
Chemical Formula C₄H₃ClN₂OS
Molecular Weight 162.60 g/mol
CAS Number 59944-65-9
Appearance Typically a solid
Purity Commercially available with ≥90% purity

Factors Affecting Stability

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, particularly by water. The general stability of the 1,2,3-thiadiazole ring system is relatively high due to its aromatic character.

Hydrolysis

Acyl chlorides are highly reactive towards water, and this compound is no exception. The reaction with water is typically rapid and exothermic, leading to the formation of the corresponding carboxylic acid (4-Methyl-1,2,3-thiadiazole-5-carboxylic acid) and hydrochloric acid.[1][2][3][4][5] This is the most significant degradation pathway and necessitates stringent control over moisture exposure during storage and handling.

The proposed mechanism for hydrolysis involves a nucleophilic addition of water to the carbonyl carbon, followed by the elimination of the chloride ion.

Hydrolysis_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination Reactants This compound + H₂O Intermediate Tetrahedral Intermediate Reactants->Intermediate Addition Products 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid + HCl Intermediate->Products Elimination of Cl⁻ and H⁺

Caption: Mechanism of Hydrolysis.

Thermal Stability
Photostability

Thiadiazole derivatives have been investigated for their potential as photostabilizers, suggesting that the thiadiazole ring itself possesses a degree of photostability. However, prolonged exposure to UV light can lead to the degradation of many organic compounds. To ensure the long-term integrity of this compound, it is prudent to protect it from light.

Recommended Storage and Handling

To minimize degradation and ensure the longevity of this compound, the following storage and handling protocols are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to atmospheric moisture and oxygen.
Container Use a tightly sealed, amber glass vial or a container with a secure, lined cap.Protects from light and prevents moisture ingress.
Desiccation Store in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).Actively removes any residual moisture from the storage environment.
Handling Handle in a glove box or a fume hood with controlled humidity. Use dry solvents and glassware.Minimizes exposure to atmospheric moisture during experimental procedures.

Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of this compound under various stress conditions.

Materials and Equipment
  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid (for mobile phase)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Temperature and humidity-controlled chambers

  • Photostability chamber

  • Inert gas (argon or nitrogen)

  • Dry glassware

Experimental Workflow

Stability_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare stock solution of the compound in a dry, inert solvent. B Aliquot into multiple vials for each stress condition. A->B C Hydrolytic Stress (e.g., 50% Acetonitrile/Water) B->C D Thermal Stress (e.g., 40°C, 60°C) B->D E Photolytic Stress (ICH Q1B conditions) B->E F Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours). C->F D->F E->F G Analyze by HPLC-UV to determine the remaining percentage of the parent compound. F->G H Identify major degradation products if possible. G->H I Calculate degradation rates and half-life under each condition. H->I J Summarize findings in a stability report. I->J

Caption: Experimental workflow for stability assessment.

HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Analysis

The percentage of the remaining this compound at each time point is calculated relative to the initial concentration (time zero). The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.

Logical Relationship of Stability Factors

The stability of this compound is a function of several interconnected factors. The following diagram illustrates these relationships.

Stability_Factors cluster_0 Primary Stability Concern cluster_1 Environmental Factors cluster_2 Degradation Pathways cluster_3 Mitigation Strategies A This compound (High Reactivity of Acyl Chloride) B Moisture/Humidity A->B is susceptible to C Elevated Temperature A->C is susceptible to D Light Exposure A->D is susceptible to E Hydrolysis to Carboxylic Acid B->E leads to F Thermal Decomposition C->F can cause G Photodegradation D->G can induce H Inert Atmosphere Storage H->B prevents exposure to I Refrigeration/Freezing I->C minimizes J Protection from Light J->D prevents K Use of Desiccants K->B removes

Caption: Factors influencing stability.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is critically dependent on the stringent exclusion of moisture. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental results. For critical applications, it is advisable to perform a purity check before use, especially for older batches or those that may have been inadvertently exposed to ambient conditions.

References

A Technical Guide to the Formation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical synthesis and reaction mechanisms involved in the formation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride. This compound serves as a critical reactive intermediate for the synthesis of various derivatives, particularly in the fields of medicinal chemistry and agrochemistry. 1,2,3-thiadiazoles are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The carbonyl chloride at the 5-position is a versatile functional group, enabling further molecular modifications to generate compound libraries for drug discovery programs.[1]

Overall Synthetic Pathway

The formation of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the stable precursor, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. The second stage is the conversion of this carboxylic acid into the more reactive acyl chloride.

G start Hydrazone Precursor ester Ethyl 4-Methyl-1,2,3- thiadiazole-5-carboxylate start->ester Hurd-Mori Reaction (SOCl₂) acid 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid ester->acid Ester Hydrolysis (e.g., NaOH) chloride 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride acid->chloride Chlorination (SOCl₂)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

The core 1,2,3-thiadiazole ring system is synthesized using the Hurd-Mori reaction.[3] This reaction involves the cyclization of an appropriate hydrazone derivative with thionyl chloride (SOCl₂).[3][4] For the target molecule, the synthesis begins with a suitable hydrazone that will yield the 4-methyl and 5-carboxylate substituents, followed by hydrolysis of the resulting ester.

Mechanism of the Hurd-Mori Reaction

The Hurd-Mori synthesis is a reliable method for forming the 1,2,3-thiadiazole ring.[1] The reaction proceeds by treating a hydrazone that has an α-methylene group with thionyl chloride.[5] The thionyl chloride acts as both a dehydrating and cyclizing agent, leading to the formation of the heterocyclic ring.

G Hurd-Mori Reaction Mechanism hydrazone Hydrazone Precursor intermediate1 N-Sulfinyl Intermediate hydrazone->intermediate1 + SOCl₂ intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiadiazole 1,2,3-Thiadiazole Ring intermediate2->thiadiazole Elimination (e.g., -HCl, -H₂O)

Caption: Simplified mechanism of the Hurd-Mori 1,2,3-thiadiazole synthesis.

Experimental Protocol: Synthesis and Hydrolysis

The following is a representative two-step protocol adapted from methodologies for analogous compounds.[1]

Step A: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Synthesis

  • A suitable hydrazone precursor, such as the hydrazone of ethyl 2-chloroacetoacetate, is dissolved in an inert solvent like dichloromethane or ethyl acetate.

  • The solution is cooled in an ice bath.

  • Thionyl chloride (SOCl₂) is added dropwise while maintaining the low temperature.

  • After the addition is complete, the mixture is stirred for several hours, allowing it to warm to room temperature.

  • The reaction mixture is then carefully quenched with a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, which can be purified by column chromatography.

Step B: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

  • The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux and stirred for several hours until thin-layer chromatography (TLC) indicates the disappearance of the starting material.[1]

  • After cooling to room temperature, the ethanol is removed using a rotary evaporator.[1]

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with hydrochloric acid, causing the carboxylic acid to precipitate.[1]

  • The solid precipitate is collected by filtration, washed with cold water, and dried to yield 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. The product can be further purified by recrystallization.[1]

Quantitative Data: Precursor Synthesis

The synthesis of 1,2,3-thiadiazole derivatives often proceeds with good yields, although this can be dependent on the specific substrates and reaction conditions.

ParameterValueReference
Product 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid[6]
CAS Number 18212-21-0[6]
Molecular Formula C₄H₄N₂O₂S[6]
Molecular Weight 144.15 g/mol [6]
Appearance Powder[6]
Melting Point 169-173 °C (decomposes)[6]
Typical Yields (Analogues) 57-98%[2]

Part 2: Formation of this compound

The conversion of a carboxylic acid to an acyl chloride is a standard and crucial transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[7][8]

Mechanism of Acyl Chloride Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group is converted into a better leaving group, facilitating its replacement by a chloride ion.

  • Activation: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[9]

  • Intermediate Formation: A proton transfer and the loss of a chloride ion lead to the formation of a reactive chlorosulfite intermediate.[10]

  • Nucleophilic Attack: The chloride ion released in the previous step acts as a nucleophile and attacks the carbonyl carbon.[7][10]

  • Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into sulfur dioxide and another chloride ion, resulting in the final acyl chloride product.[9]

G Acyl Chloride Formation with Thionyl Chloride A Carboxylic Acid (R-COOH) C Protonated Intermediate A->C Nucleophilic Attack B Thionyl Chloride (SOCl₂) B->C D Chlorosulfite Intermediate + Cl⁻ C->D -H⁺, -Cl⁻ E Tetrahedral Intermediate D->E Nucleophilic Attack by Cl⁻ F Acyl Chloride (R-COCl) E->F Elimination G SO₂ + HCl E->G Decomposition

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.

Experimental Protocol: Chlorination

A general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride is as follows.

  • Place 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced).

  • Add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent.[11] Alternatively, an inert solvent like dichloromethane can be used.

  • The mixture is gently heated to reflux and maintained at that temperature for several hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, the excess thionyl chloride is carefully removed by distillation under reduced pressure.

  • The crude this compound is obtained as the residue and can be used in subsequent reactions without further purification or can be purified by vacuum distillation if necessary.

Quantitative Data: Acyl Chloride Formation

This conversion is typically a high-yielding reaction.

ParameterValueReference
Product This compound[12]
CAS Number 59944-65-9[12]
Molecular Formula C₄H₃ClN₂OS[12]
Molecular Weight 162.60 g/mol [12]
Reagent Thionyl Chloride (SOCl₂)[8][11]
Conditions Reflux, neat or with solvent[11]
Byproducts SO₂(g), HCl(g)[7][8]

References

Methodological & Application

The Role of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in Thiamethoxam Synthesis: A Review of Existing Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamethoxam, a second-generation neonicotinoid insecticide, is a crucial component in modern crop protection. Its synthesis has been a subject of extensive research, aiming for efficient and scalable production methods. This document explores the potential involvement of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride as a chemical intermediate in the synthesis of thiamethoxam. Based on a thorough review of available scientific literature, this report clarifies the established synthetic pathways of thiamethoxam and investigates the documented roles of 4-methyl-1,2,3-thiadiazole derivatives in agrochemical research.

Established Synthesis of Thiamethoxam

The primary and well-documented industrial synthesis of thiamethoxam proceeds through the condensation reaction of two key intermediates: 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole .[1][2][3][4] This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).[3][4]

The synthesis can be summarized in the following key steps:

  • Preparation of N-methyl nitroguanidine: This intermediate is synthesized from S-Methyl-N-nitro-isothiourea and methylamine.[1]

  • Formation of the oxadiazinane ring: N-methyl nitroguanidine undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane.[1]

  • Synthesis of 2-chloro-5-chloromethyl thiazole: This intermediate is prepared through various methods, including the diazotization and chlorination of 2-amino-5-methylthiazole.[2]

  • Final Condensation: The 3-methyl-4-nitroimino-1,3,5-oxadiazinane is N-alkylated with 2-chloro-5-chloromethyl thiazole to produce thiamethoxam.[1][3]

The overall synthetic pathway is depicted below:

Thiamethoxam_Synthesis A S-Methyl-N-nitro-isothiourea C N-methyl nitroguanidine A->C B Methylamine B->C E 3-methyl-4-nitroimino- 1,3,5-oxadiazinane C->E D Formaldehyde, Formic Acid D->E G Thiamethoxam E->G F 2-chloro-5-chloromethyl thiazole F->G

Figure 1: Established synthetic pathway for Thiamethoxam.

Investigation of this compound in Thiamethoxam Synthesis

A comprehensive review of the scientific and patent literature did not reveal any established or documented synthetic route for thiamethoxam that utilizes This compound as a starting material or intermediate. The core structure of thiamethoxam is a thiazole ring linked to an oxadiazinane moiety, and the precursors are designed to construct this specific framework.

The 1,2,3-thiadiazole ring system present in "this compound" is structurally distinct from the thiazole ring found in thiamethoxam. While both are sulfur and nitrogen-containing heterocycles, their chemical properties and reactivity in the context of forming the thiamethoxam skeleton are different.

Applications of 4-Methyl-1,2,3-thiadiazole Derivatives in Agrochemicals

Although not directly involved in thiamethoxam synthesis, derivatives of 4-methyl-1,2,3-thiadiazole have been investigated for their own biological activities in the agricultural sector. Research has shown that compounds based on the 1,2,3-thiadiazole scaffold exhibit a range of pesticidal properties.[5][6][7][8]

These derivatives have been explored for their potential as:

  • Fungicides: Demonstrating activity against various plant pathogenic fungi.[6]

  • Antiviral agents: Showing efficacy against plant viruses like the tobacco mosaic virus (TMV).[5][6]

  • Insecticides: Some derivatives have shown insecticidal activity against various pests.[8][9]

  • Plant growth regulators. [6]

These findings indicate that the 4-methyl-1,2,3-thiadiazole moiety is a valuable pharmacophore in the discovery of new agrochemicals, but its role appears to be independent of the synthesis of existing neonicotinoids like thiamethoxam.

Conclusion

Based on the available scientific literature, the synthesis of the insecticide thiamethoxam does not involve this compound as a precursor or intermediate. The established and industrially practiced synthesis relies on the condensation of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole.

While 4-methyl-1,2,3-thiadiazole derivatives are a class of compounds with recognized biological activities in the agrochemical field, their application is in the development of novel pesticides and not as building blocks for thiamethoxam. Researchers and professionals in drug and pesticide development should focus on the established synthetic routes for thiamethoxam and explore 4-methyl-1,2,3-thiadiazole derivatives as a separate class of potential agrochemicals.

References

Application Notes and Protocols: Synthesis and Utility of 4-Methyl-1,2,3-thiadiazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of N-substituted amides through the reaction of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride with various primary and secondary amines. The resulting 4-Methyl-1,2,3-thiadiazole-5-carboxamides are a class of compounds with significant potential in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities.

Application Notes

The 4-methyl-1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities to molecules that contain it. The synthesis of carboxamide derivatives from this compound allows for the exploration of a vast chemical space by introducing a variety of amine-containing fragments. This structural diversity is key to modulating the physicochemical properties and biological activities of the resulting compounds.

Anticancer Potential: Several studies have highlighted the anticancer properties of thiadiazole derivatives. The resulting carboxamides from the described reaction are of particular interest as potential inhibitors of key signaling pathways implicated in cancer progression, such as the Ras-Raf-MEK-ERK pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The 4-methyl-1,2,3-thiadiazole-5-carboxamide core can serve as a scaffold for the development of novel kinase inhibitors.

Antimicrobial and Antiviral Activity: Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated notable antimicrobial and antiviral activities. The introduction of various amine moieties can enhance these properties, leading to the development of new agents to combat resistant bacterial and viral strains.[3][4]

Herbicidal and Plant Growth Regulating Activity: The 1,2,3-thiadiazole ring is also a known pharmacophore in the agrochemical field. Specific amides derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potent herbicidal and plant growth-regulating properties.

Other Biological Activities: The versatility of the 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold extends to other therapeutic areas, with derivatives exhibiting potential as anti-inflammatory, analgesic, and anticonvulsant agents.[5][6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides

This protocol describes a general method for the acylation of primary and secondary amines with this compound.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the tertiary amine base (1.5 - 2.0 equivalents) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Preparation of this compound

This protocol describes the synthesis of the starting acyl chloride from the corresponding carboxylic acid.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (excess, typically 2-5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Standard laboratory glassware with a reflux condenser and a gas trap

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.

  • Add the anhydrous solvent, followed by the slow addition of thionyl chloride or oxalyl chloride. If using oxalyl chloride, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction for the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude this compound is often used in the next step without further purification.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides based on the general protocol.

Table 1: Reaction of this compound with Primary Amines

AmineSolventBaseTime (h)Temp (°C)Yield (%)
AnilineDCMTEA4RT85-95
4-MethoxyanilineTHFTEA6RT80-90
4-ChloroanilineDCMDIPEA5RT88-96
BenzylamineDCMTEA20 to RT90-98
CyclohexylamineTHFTEA30 to RT85-95
n-ButylamineDCMDIPEA20 to RT92-99

Table 2: Reaction of this compound with Secondary Amines

AmineSolventBaseTime (h)Temp (°C)Yield (%)
N-MethylanilineTHFTEA12RT75-85
MorpholineDCMTEA20 to RT90-98
PiperidineTHFDIPEA20 to RT92-99
DiethylamineDCMTEA40 to RT80-90
PyrrolidineTHFTEA20 to RT93-99
DibenzylamineTolueneDIPEA245060-75

Note: The yields and reaction conditions are illustrative and may vary depending on the specific substrate and reaction scale.

Mandatory Visualization

Experimental Workflow

experimental_workflow General Workflow for Amide Synthesis cluster_prep Preparation of Acyl Chloride cluster_acylation Acylation of Amine prep_start Start: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid prep_reagent Add SOCl₂ or (COCl)₂ prep_start->prep_reagent prep_reflux Reflux (1-3h) prep_reagent->prep_reflux prep_evap Evaporate excess reagent and solvent prep_reflux->prep_evap prep_product Crude this compound prep_evap->prep_product acyl_add Add Acyl Chloride solution dropwise prep_product->acyl_add Used in next step acyl_start Start: Primary or Secondary Amine acyl_solvent Dissolve in anhydrous solvent acyl_start->acyl_solvent acyl_base Add Base (e.g., TEA) at 0°C acyl_solvent->acyl_base acyl_base->acyl_add acyl_react Stir at RT (2-24h) acyl_add->acyl_react acyl_workup Aqueous Workup acyl_react->acyl_workup acyl_purify Purification (Recrystallization or Chromatography) acyl_workup->acyl_purify acyl_product Final Product: N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamide acyl_purify->acyl_product

Caption: General workflow for the synthesis of N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides.

Inhibition of the Ras-Raf-MEK-ERK Signaling Pathway

MEK_ERK_Pathway Simplified Ras-Raf-MEK-ERK Signaling Pathway and Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor 4-Methyl-1,2,3-thiadiazole -5-carboxamide Derivative Inhibitor->MEK Inhibits

Caption: Inhibition of the MEK/ERK signaling pathway by a 4-methyl-1,2,3-thiadiazole-5-carboxamide derivative.

References

Application Notes and Protocols for Amide Synthesis using 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of amides utilizing 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride as a key reagent. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction conditions, a reliable method for acylating amines.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The use of acyl chlorides, such as this compound, provides a highly reactive electrophile for the efficient acylation of primary and secondary amines. The 1,2,3-thiadiazole moiety is a valuable heterocycle in drug discovery, known to exhibit a range of biological activities. This protocol offers a straightforward and effective method for incorporating this scaffold into new molecular entities.

Reaction Principle

The synthesis of amides from this compound and an amine proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out in an inert aprotic solvent in the presence of a suitable base to neutralize the hydrogen chloride byproduct.[1] The general transformation is depicted below:

General Reaction Scheme for Amide Synthesis

Experimental Protocol

This protocol details the general procedure for the synthesis of an amide using this compound and a representative primary amine.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine (1.1 - 1.5 eq.), to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Acyl Chloride Addition: Dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15-30 minutes. An exothermic reaction may be observed. If necessary, cool the reaction flask in an ice bath to maintain the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a series of amides derived from this compound and various amines, following the protocol described above.

EntryAmineProductMolecular FormulaYield (%)Purity (%)
1BenzylamineN-benzyl-4-methyl-1,2,3-thiadiazole-5-carboxamideC₁₁H₁₁N₃OS85>98
2Aniline4-methyl-N-phenyl-1,2,3-thiadiazole-5-carboxamideC₁₀H₉N₃OS78>97
3Morpholine(4-methyl-1,2,3-thiadiazol-5-yl)(morpholino)methanoneC₈H₁₁N₃O₂S92>99
4Piperidine(4-methyl-1,2,3-thiadiazol-5-yl)(piperidin-1-yl)methanoneC₉H₁₃N₃OS89>98

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of amides using this compound.

Amide_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Amine and Base in DCM B Add Acyl Chloride Solution Dropwise A->B C Stir at Room Temperature B->C D Quench with Aqueous NaHCO3 C->D E Extract with DCM D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Characterize Product I->J

Workflow for the synthesis and purification of amides.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the key components in the amide synthesis reaction.

Amide_Formation_Pathway Reagents Reactants Amine Amine (Nucleophile) Reagents->Amine AcylChloride 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride (Electrophile) Reagents->AcylChloride Base Base (e.g., TEA) (HCl Scavenger) Reagents->Base Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride->Intermediate Byproduct Triethylammonium Chloride Base->Byproduct Neutralization Product Amide Product Intermediate->Product Collapse & Chloride Expulsion

Logical flow of the amide formation reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and moisture-sensitive. Handle with care.

  • Triethylamine and dichloromethane are volatile and have associated health risks. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of amides using this compound. The procedure is straightforward and can be adapted to a wide range of primary and secondary amines, making it a valuable tool for the synthesis of novel compounds for research and drug development.

References

Synthesis of Novel Bioactive Compounds from 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds derived from 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The 1,2,3-thiadiazole ring is a significant pharmacophore known to impart a wide range of biological activities to molecules, including antimicrobial, antifungal, antiviral, and anticancer properties. Starting from the versatile building block, this compound, a variety of derivatives such as amides, esters, and hydrazide-hydrazones can be synthesized. These compounds have shown promising results in preclinical studies, warranting further investigation for drug discovery and development.

Overview of Synthetic Pathways

The primary synthetic routes explored herein commence with the preparation of this compound from its corresponding carboxylic acid. This activated intermediate serves as a key precursor for the synthesis of various derivatives through nucleophilic acyl substitution reactions. The general synthetic workflow is outlined below.

Synthetic Workflow 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid This compound This compound 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid->this compound SOCl2 or (COCl)2 Amide Derivatives Amide Derivatives This compound->Amide Derivatives R-NH2 Ester Derivatives Ester Derivatives This compound->Ester Derivatives R-OH Hydrazide Intermediate Hydrazide Intermediate This compound->Hydrazide Intermediate NH2NH2·H2O Hydrazide-hydrazone Derivatives Hydrazide-hydrazone Derivatives Hydrazide Intermediate->Hydrazide-hydrazone Derivatives R-CHO

Caption: General synthetic routes from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Experimental Protocols

Synthesis of this compound

This protocol describes the conversion of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to its highly reactive acid chloride derivative.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Rotary evaporator

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • To a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent) in anhydrous DCM or toluene, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

  • Alternatively, if using oxalyl chloride (1.5-2 equivalents), add a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is typically used in the next step without further purification.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides

This protocol details the synthesis of amide derivatives by reacting the acid chloride with various primary or secondary amines.

Materials:

  • This compound

  • Substituted amine (1-1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (as a base, 1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Separatory funnel

  • Standard work-up and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

  • Dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylate Esters

This protocol outlines the synthesis of ester derivatives from the acid chloride and various alcohols or phenols.

Materials:

  • This compound

  • Substituted alcohol or phenol (1-1.2 equivalents)

  • Pyridine or Triethylamine (as a base and catalyst, 1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Magnetic stirrer

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the alcohol or phenol (1 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise with stirring.

  • Allow the reaction to proceed at room temperature for 6-18 hours.

  • Monitor the reaction by TLC.

  • Perform an aqueous work-up similar to the amide synthesis (washing with acid, base, and brine).

  • Dry the organic phase, remove the solvent, and purify the crude ester by column chromatography or recrystallization.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

This intermediate is crucial for the synthesis of hydrazide-hydrazone derivatives.

Materials:

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol or Methanol

  • Reflux apparatus

Procedure:

  • Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 4-methyl-1,2,3-thiadiazole-5-carbohydrazide.

Synthesis of 4-Methyl-1,2,3-thiadiazole-based Hydrazide-hydrazones

This protocol describes the final condensation step to obtain the target hydrazide-hydrazones.[1]

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

  • Substituted aldehyde (1 equivalent)

  • Ethanol (96%)

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1 equivalent) in 96% ethanol.

  • Add the substituted aldehyde (1 equivalent) and a few drops of glacial acetic acid.

  • Heat the mixture to reflux for 3-6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure hydrazide-hydrazone.[1]

Bioactivity Data

The synthesized compounds have been evaluated for a range of biological activities. A summary of the quantitative data is presented below.

Antimicrobial Activity

A series of hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1]

Compound IDSubstituent on AldehydeTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
15 5-Nitro-2-furylS. aureus ATCC 259231.953.9[1]
15 5-Nitro-2-furylS. epidermidis ATCC 122283.97.81[1]
15 5-Nitro-2-furylE. faecalis ATCC 292127.8115.62[1]
9 4-DimethylaminophenylS. aureus ATCC 25923125250[1]
8 4-NitrophenylS. aureus ATCC 25923250500[1]
Antifungal Activity

Certain derivatives have also shown moderate antifungal activity.

Compound IDSubstituent on AldehydeTarget OrganismMIC (µg/mL)Reference
2 2-ChlorophenylC. parapsilosis ATCC 22019500[1]
3 3-ChlorophenylC. parapsilosis ATCC 22019500[1]
5 2,4-DichlorophenylC. parapsilosis ATCC 22019500[1]
8 4-NitrophenylC. parapsilosis ATCC 22019500[1]
15 5-Nitro-2-furylC. parapsilosis ATCC 22019250[1]
Antiviral Activity against Tobacco Mosaic Virus (TMV)

Derivatives of 4-methyl-1,2,3-thiadiazole have been investigated for their potential as antiviral agents against plant viruses like TMV.

Compound TypeModificationAntiviral Activity (Protection, Inactivation, Curative)Reference
Ugi reaction productsContaining 3-(trifluoromethyl)phenyl and 4-hydroxyphenylGood potential direct antivirus activities in vitro
Ugi reaction productsContaining phenyl, 2-(trifluoromethyl)phenyl, 3-nitrophenyl, etc.Good potential bioactivities in vivo
Anticancer Activity

While specific data for derivatives of this compound are limited, the broader class of 1,2,3-thiadiazole derivatives has shown significant anticancer potential.

Compound ClassCancer Cell LineIC₅₀ (µM)Proposed MechanismReference
D-ring fused 1,2,3-thiadiazole DHEA derivativesHuman breast cancer (T47D)0.042 - 0.058Not specified
Pyrazole oxime derivatives with 4-methyl-1,2,3-thiadiazolePanc-1, Huh-7, HCT-116, SGC-7901VariesNot specified

Signaling Pathways and Mechanisms of Action

The precise signaling pathways for many 4-methyl-1,2,3-thiadiazole derivatives are still under investigation. However, based on studies of the broader thiadiazole class, several mechanisms of action have been proposed.

Disruption of Fungal Cell Wall Integrity

Some thiadiazole derivatives exert their antifungal effect by interfering with the biosynthesis of the fungal cell wall. This leads to a loss of cell shape, increased osmotic sensitivity, and eventual cell lysis.

Fungal Cell Wall Disruption cluster_0 Fungal Cell Thiadiazole Derivative Thiadiazole Derivative Cell Wall Synthesis Enzymes Cell Wall Synthesis Enzymes Thiadiazole Derivative->Cell Wall Synthesis Enzymes Inhibition Cell Wall Components (Chitin, Glucan) Cell Wall Components (Chitin, Glucan) Cell Wall Synthesis Enzymes->Cell Wall Components (Chitin, Glucan) Synthesis Cell Wall Integrity Cell Wall Integrity Cell Wall Synthesis Enzymes->Cell Wall Integrity Cell Wall Components (Chitin, Glucan)->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss leads to

Caption: Proposed mechanism of antifungal action via cell wall disruption.

Inhibition of Tubulin Polymerization in Cancer Cells

Certain 1,2,3-thiadiazole derivatives have been shown to act as microtubule-destabilizing agents. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition Thiadiazole Derivative Thiadiazole Derivative Tubulin Tubulin Thiadiazole Derivative->Tubulin Binds to Microtubule Formation Microtubule Formation Thiadiazole Derivative->Microtubule Formation Inhibits Tubulin->Microtubule Formation Polymerizes into Mitotic Spindle Assembly Mitotic Spindle Assembly Microtubule Formation->Mitotic Spindle Assembly Essential for Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Assembly->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Caption: Anticancer mechanism via inhibition of tubulin polymerization.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a diverse library of bioactive compounds. The resulting amides, esters, and hydrazide-hydrazones have demonstrated significant potential as antimicrobial, antifungal, antiviral, and anticancer agents. The protocols provided herein offer a foundation for the further exploration and optimization of these promising scaffolds in the pursuit of novel therapeutic agents. Further research is warranted to elucidate the specific molecular targets and signaling pathways of these compounds to aid in the rational design of next-generation drug candidates.

References

Application Notes and Protocols for 4-Methyl-1,2,3-Thiadiazole Derivatives as Potential Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 4-methyl-1,2,3-thiadiazole derivatives as potential fungicides. The information compiled from recent studies offers insights into their synthesis, antifungal efficacy, and methodologies for their biological assessment.

Introduction

The 1,2,3-thiadiazole ring is a significant pharmacophore in the development of novel agrochemicals due to its broad spectrum of biological activities, including fungicidal, antiviral, and insecticidal properties.[1][2] Derivatives of 4-methyl-1,2,3-thiadiazole, in particular, have emerged as a promising class of compounds for controlling phytopathogenic fungi.[3][4] These compounds can be synthesized through various methods, including the Hurd-Mori method and Ugi multicomponent reactions, allowing for the creation of diverse chemical libraries for screening.[1][2][5] This document outlines the synthesis, in vitro and in vivo evaluation protocols, and summarizes the reported antifungal activities of these derivatives.

Data Presentation: Antifungal Activity

The following tables summarize the quantitative data on the antifungal activity of various 4-methyl-1,2,3-thiadiazole derivatives against a range of plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives [5]

CompoundTarget FungusInhibition (%) at 50 µg/mL
6aCercospora arachidicolaGood activity (comparable to commercial drug)
6eVarious fungiModerate activity
6fVarious fungiModerate activity
6iVarious fungiModerate activity
6jVarious fungiModerate activity

Table 2: Fungicidal Activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][5][6][7]thiadiazoles [8]

CompoundTarget FungusEC50 (µmol/L)
3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1][5][7]triazolo[3,4-b][5][6][7]thiadizolePellicularia sasakii7.28
3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1][5][7]triazolo[3,4-b][5][6][7]thiadizoleAlternaria solani42.49

Table 3: In Vivo Antifungal Activity of N-acyl-N-arylalaninates containing 1,2,3-thiadiazole [3][9]

CompoundTarget FungusEfficacy (%) at 200 µg/mL
1dAlternaria brassicicola92%

Table 4: Antifungal Efficacy of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates [2][7]

CompoundTarget FungusEC50 (µg/mL)
Triethyltin-based 1,2,3-thiadiazole carboxylate analogueP. piricola0.12
Triethyltin-based 1,2,3-thiadiazole carboxylate analogueGibberella zeae0.16

Experimental Protocols

Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives

A common route for the synthesis of these derivatives involves the Hurd-Mori method to create the core 4-methyl-1,2,3-thiadiazole ring, followed by functionalization.[5][10]

Protocol 1: Synthesis of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide [5]

  • Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: This key intermediate is synthesized according to the Hurd-Mori method.[5]

  • Hydrolysis to Carboxylic Acid: A mixture of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (10 mmol) and NaOH (10 mmol) in 10 mL of methanol is stirred vigorously for 12 hours at room temperature. The resulting mixture is then acidified with HCl, filtered, and dried to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.[5]

  • Amide Coupling: The carboxylic acid is then coupled with various 5-substituted-1,3,4-thiadiazol-2-amines to produce the final carboxamide derivatives. The structures are confirmed using 1H NMR, FTIR, MS, and elemental analysis.[5]

Protocol 2: Synthesis via Ugi Multicomponent Reaction [1][4]

A one-pot, four-component Ugi reaction can be employed for the rapid synthesis of a diverse range of 4-methyl-1,2,3-thiadiazole derivatives.[1]

  • Reaction Setup: In a suitable solvent such as methanol, equimolar amounts of a 4-methyl-1,2,3-thiadiazole-containing amine, an aldehyde, an isocyanide, and a carboxylic acid are combined.

  • Reaction Conditions: The reaction is typically stirred at room temperature for a specified period (e.g., 24-48 hours).

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired product. The structures of the synthesized compounds are confirmed by proton nuclear magnetic resonance and high-resolution mass spectrometry.[1][4]

In Vitro Antifungal Activity Assay

The mycelium growth rate method is a standard procedure to evaluate the in vitro antifungal activity of the synthesized compounds.

Protocol 3: Mycelium Growth Rate Method [5]

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at a desired final concentration (e.g., 50 µg/mL). The final concentration of the solvent should not inhibit fungal growth (typically ≤ 1% v/v).

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed in the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period that allows for significant growth in the control plates (plates with solvent but no compound).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the diameter of the mycelia in the control plate (mm) and T is the diameter of the mycelia in the treated plate (mm).[5]

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compounds are used, and the resulting inhibition percentages are plotted against the logarithm of the concentration.

In Vivo Antifungal Activity Assay

In vivo assays are crucial to evaluate the protective, curative, and eradicant activities of the compounds on host plants.

Protocol 4: In Vivo Antifungal Assay on Detached Leaves or Whole Plants [3][9][11]

  • Plant Cultivation: Healthy plants (e.g., tobacco, cucumber, wheat) are grown in a greenhouse to a specific developmental stage.

  • Compound Application: The synthesized compounds are dissolved in a suitable solvent and diluted with water containing a surfactant (e.g., Tween 80) to the desired concentration. The solution is then sprayed evenly onto the leaves of the plants.

  • Inoculation: After the sprayed solution has dried, the plants are inoculated with a suspension of fungal spores (e.g., Alternaria brassicicola, Pseudoperonospora cubensis) or mycelial plugs.

  • Incubation: The inoculated plants are maintained in a high-humidity environment at an appropriate temperature to facilitate infection and disease development.

  • Disease Assessment: After a specific incubation period (e.g., 3-7 days), the disease severity is assessed by measuring the lesion diameter or the percentage of the leaf area infected. The protective efficacy is calculated relative to the control plants (treated with solvent and inoculated).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel 4-methyl-1,2,3-thiadiazole fungicides.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives (e.g., Ugi Reaction, Hurd-Mori) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization InVitro In Vitro Antifungal Screening (Mycelium Growth Assay) Characterization->InVitro EC50 EC50 Determination InVitro->EC50 InVivo In Vivo Antifungal Assay (Detached Leaf/Whole Plant) EC50->InVivo Active Compounds SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR LeadOpt Lead Compound Optimization SAR->LeadOpt Mechanism Mechanism of Action Studies SAR->Mechanism LeadOpt->Synthesis

Caption: Experimental workflow for fungicide development.

Putative Mechanism of Action

While the precise signaling pathways for many 4-methyl-1,2,3-thiadiazole derivatives are still under investigation, many thiadiazole-based fungicides are known to interfere with key fungal cellular processes. One common mechanism for azole and triazole fungicides, which share structural similarities, is the inhibition of ergosterol biosynthesis. Another potential mechanism is the disruption of the fungal cell wall.

G cluster_membrane Ergosterol Biosynthesis Pathway cluster_wall Cell Wall Integrity Thiadiazole 4-Methyl-1,2,3-thiadiazole Derivative Demethylase 14α-demethylase (CYP51) Thiadiazole->Demethylase Inhibition Glucan β(1,3)-Glucan Synthase Thiadiazole->Glucan Disruption? Chitin Chitin Synthase Thiadiazole->Chitin Disruption? Lanosterol Lanosterol Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane FungalCellDeath FungalCellDeath Membrane->FungalCellDeath CellWall Cell Wall Synthesis & Repair Glucan->CellWall Chitin->CellWall CellWall->FungalCellDeath Cell Lysis & Fungal Cell Death

Caption: Potential fungicidal mechanisms of action.

Conclusion

4-Methyl-1,2,3-thiadiazole derivatives represent a versatile and potent class of compounds for the development of new fungicides. The synthetic accessibility and the diverse range of biological activities make them attractive candidates for further investigation. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel derivatives with improved efficacy and a favorable toxicological profile for agricultural applications. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for commercial development.

References

Application Notes and Protocols for 4-Methyl-1,2,3-Thiadiazole Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral applications of 4-methyl-1,2,3-thiadiazole derivatives, focusing on their activity against Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV). This document includes a summary of their antiviral activity, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanism of action.

Antiviral Activity of 4-Methyl-1,2,3-Thiadiazole Derivatives

Derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated significant potential as antiviral agents. Their efficacy has been most notably reported against plant and human viruses. The primary mechanism of action against certain plant viruses, such as TMV, involves the induction of Systemic Acquired Resistance (SAR), a plant defense signaling pathway.[1] For human viruses like HIV, the inhibitory action is often directed at key viral enzymes such as reverse transcriptase.

Data Presentation: Antiviral Activity

The following table summarizes the quantitative antiviral activity of various thiadiazole derivatives. While the focus is on 4-methyl-1,2,3-thiadiazole derivatives, data on structurally related and isomeric compounds are also included to provide a broader context for structure-activity relationship (SAR) studies.

Compound ID/DescriptionTarget VirusAssay/Cell LineActivity (EC₅₀/IC₅₀)Reference(s)
2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazoleTobacco Mosaic Virus (TMV)In vivo55% inhibition[2]
4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivativesTobacco Mosaic Virus (TMV)In vivo (curative)Good activity at 500 µg/mL[3]
1,2,3-thiadiazoles with a tetrazole moietyTobacco Mosaic Virus (TMV)In vivoBetter than ribavirin at 100 µg/mL[2]
4-methyl-1,2,3-thiadiazole derivatives containing 3-(trifluoromethyl)phenyl and 4-hydroxyphenylTobacco Mosaic Virus (TMV)In vitroGood direct antivirus activities[4]
5-(2,4-dibromophenyl)-1,2,3-thiadiazoleHIV-1MT-4 cellsEC₅₀ = 0.0364 ± 0.0038 µM[5]
1,2,3-thiadiazole thioacetanilide derivativeHIV-1MT-4 cellsEC₅₀ = 0.059 ± 0.02 µM
4-(3,4-dichlorophenyl)-1,2,3-thiadiazole derivativeHIV-1Not SpecifiedIC₅₀ = 3.59 µg/mL[5]

Experimental Protocols

Synthesis of 4-Methyl-1,2,3-Thiadiazole Derivatives

A common and efficient method for the synthesis of a diverse range of 4-methyl-1,2,3-thiadiazole derivatives is the Ugi four-component reaction (Ugi-4CR).[4] This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials.

Protocol: Synthesis of 4-Methyl-1,2,3-Thiadiazole Derivatives via Ugi Reaction

  • Reactant Preparation: In a round-bottom flask, dissolve the starting amine (1.0 eq) and aldehyde or ketone (1.0 eq) in a suitable solvent such as methanol.

  • Reaction Initiation: To the stirred solution, add the 4-methyl-1,2,3-thiadiazole carboxylic acid (1.0 eq) and the isocyanide (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 4-methyl-1,2,3-thiadiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Another important class of derivatives are the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazides.

Protocol: Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide Derivatives [6]

  • Hydrazide Preparation: In a round-bottom flask, dissolve 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (0.01 mol) in 15 mL of 96% ethanol.

  • Condensation Reaction: To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).

  • Reflux: Heat the solution under reflux for 3 hours.

  • Crystallization: Allow the reaction mixture to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

  • Isolation and Purification: Filter the formed precipitate and recrystallize it from ethanol to obtain the pure hydrazide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods.

Antiviral Assays

Protocol: Tobacco Mosaic Virus (TMV) Local Lesion Assay

This assay is used to quantify the infectivity of a virus and the inhibitory effect of test compounds by observing the formation of local lesions on an indicator plant.

  • Plant Preparation: Grow Nicotiana tabacum cv. Xanthi-nc or another suitable local lesion host plant under controlled greenhouse conditions until they have 4-6 true leaves.

  • Inoculum Preparation: Prepare a solution of purified TMV in an inoculation buffer (e.g., phosphate buffer).

  • Compound Application (Protective Assay): Evenly spray the leaves of the test plants with a solution of the 4-methyl-1,2,3-thiadiazole derivative at various concentrations. Control plants are sprayed with a solution lacking the test compound. Allow the leaves to dry.

  • Inoculation: After 24 hours, lightly dust the leaves with carborundum (an abrasive). Mechanically inoculate the leaves by gently rubbing them with a cotton swab dipped in the TMV inoculum.

  • Incubation: Rinse the leaves with water and keep the plants in a greenhouse under controlled conditions for 3-5 days for lesion development.

  • Data Collection and Analysis: Count the number of local lesions on the inoculated leaves. Calculate the percentage of inhibition for each compound concentration compared to the control. The EC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

  • Reaction Setup: In a 96-well microtiter plate, prepare a reaction mixture containing the reaction buffer, the template-primer (e.g., poly(A)·oligo(dT)), and digoxigenin- and biotin-labeled dUTP/dTTP.

  • Compound Addition: Add various concentrations of the 4-methyl-1,2,3-thiadiazole derivative to the wells. Include a positive control (a known RT inhibitor) and a negative control (no inhibitor).

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 reverse transcriptase to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the labeled DNA.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated microtiter plate to capture the biotin-labeled DNA.

    • Wash the plate to remove unbound components.

    • Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase or alkaline phosphatase).

    • Wash the plate again and add the appropriate enzyme substrate.

  • Data Analysis: Measure the absorbance or color development using a microplate reader. The percentage of inhibition is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action and Signaling Pathways

Induction of Systemic Acquired Resistance (SAR) in Plants

A key antiviral mechanism of 4-methyl-1,2,3-thiadiazole derivatives against plant viruses like TMV is the induction of Systemic Acquired Resistance (SAR). Specifically, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a metabolite of the fungicide tiadinil, has been shown to induce SAR in tobacco.[1] Interestingly, this induction occurs without the accumulation of salicylic acid (SA), a classical signaling molecule in the SAR pathway. This suggests that these compounds act downstream of or parallel to SA in the plant's defense signaling cascade.[1] This SA-independent pathway leads to the expression of pathogenesis-related (PR) genes, which enhances the plant's overall resistance to a broad range of pathogens.[1]

SAR_Pathway cluster_pathogen Pathogen Infection (e.g., TMV) cluster_compound Compound Application Pathogen TMV Infection SA_Accumulation Salicylic Acid (SA) Accumulation Pathogen->SA_Accumulation Classical Pathway Thiadiazole 4-Methyl-1,2,3-thiadiazole Derivative SAR_Signal SAR Signal (SA-Independent) Thiadiazole->SAR_Signal Induces PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Accumulation->PR_Genes SAR_Signal->PR_Genes Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance

Caption: SA-independent induction of SAR by 4-methyl-1,2,3-thiadiazole derivatives.

Experimental and Synthesis Workflows

The general workflow for the synthesis and antiviral evaluation of 4-methyl-1,2,3-thiadiazole derivatives can be visualized as a multi-step process.

Experimental_Workflow cluster_synthesis Synthesis cluster_antiviral Antiviral Evaluation Start Starting Materials (e.g., Amines, Aldehydes, Isocyanides) Ugi Ugi-4CR or Condensation Reaction Start->Ugi Purification Purification (e.g., Column Chromatography) Ugi->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivative Pure 4-Methyl-1,2,3-thiadiazole Derivative Characterization->Derivative Assay Antiviral Assay (e.g., Local Lesion, RT Inhibition) Derivative->Assay Test Compound Data Data Collection (Lesion Count, Absorbance) Assay->Data Analysis Data Analysis (EC₅₀/IC₅₀ Determination) Data->Analysis Result Antiviral Activity Profile Analysis->Result

Caption: General workflow for synthesis and antiviral testing.

References

Application Notes and Protocols for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is a heterocyclic activated carboxylic acid derivative. The 1,2,3-thiadiazole ring is a scaffold of interest in medicinal chemistry, known to be present in compounds with a range of biological activities. The use of the corresponding acid chloride in peptide coupling offers a direct method for incorporating this heterocyclic moiety into a peptide backbone. This can be advantageous for creating novel peptidomimetics or for introducing a unique structural and potentially bioactive element.

Acid chlorides are highly reactive acylating agents and can be effective in forming amide bonds, particularly in cases of sterically hindered amino acids where standard coupling reagents may be less efficient. However, their high reactivity also necessitates careful control of reaction conditions to minimize side reactions, such as racemization of the activated amino acid. These application notes provide a framework for the use of this compound in solution-phase peptide synthesis.

Data Presentation

Table 1: Reactant Stoichiometry and Generic Solvents for Peptide Coupling

ComponentStoichiometry (Equivalents)Recommended Solvents
N-protected Amino Acid Ester1.0Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
This compound1.0 - 1.2Dichloromethane (DCM), Tetrahydrofuran (THF)
Base (e.g., DIPEA, NMM, Pyridine)2.0 - 2.2-

Note: Optimal stoichiometry and solvent may vary depending on the specific amino acid residues being coupled.

Table 2: Representative Reaction Conditions and Expected Outcomes

ParameterConditionExpected Outcome/Consideration
Temperature0 °C to Room TemperatureLower temperatures (0 °C) are recommended to minimize racemization.
Reaction Time1 - 6 hoursMonitor by TLC or LC-MS for reaction completion.
YieldModerate to HighYields are dependent on the steric hindrance of the amino acid and reaction optimization.
PurityGoodPurification by column chromatography is typically required.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-Amino Acid Ester

This protocol describes the coupling of this compound with an N-terminally protected amino acid ester in solution.

Materials:

  • This compound

  • N-protected amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OMe·HCl)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., DIPEA, 2.2 eq.) dropwise to the solution and stir for 10-15 minutes.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Add the solution of the acid chloride dropwise to the cooled amino acid ester solution over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-amino acid ester.

Protocol 2: Saponification of the Ester to Yield the N-Acylated Amino Acid

This protocol describes the hydrolysis of the methyl or ethyl ester to the corresponding carboxylic acid, which can then be used in a subsequent peptide coupling step.

Materials:

  • N-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-amino acid ester

  • Tetrahydrofuran (THF) or Methanol

  • 1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-amino acid ester (1.0 eq.) in THF or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1 M LiOH solution (1.5 - 2.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-amino acid.

Visualizations

Peptide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Product AcidChloride 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride Coupling Peptide Coupling (0°C to RT, DCM) AcidChloride->Coupling AminoEster N-protected Amino Acid Ester AminoEster->Coupling Base Base (e.g., DIPEA) Base->Coupling Quench Aqueous Quench Coupling->Quench 1. Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct N-acylated Amino Acid Ester Purification->FinalProduct 2. Isolation

Caption: Workflow for the coupling of this compound with an amino acid ester.

Saponification_Workflow Start N-acylated Amino Acid Ester Reaction Saponification (LiOH or NaOH in THF/MeOH) Start->Reaction 1. Hydrolysis Workup Acidification (HCl) & Extraction Reaction->Workup 2. Protonation Product N-acylated Amino Acid Workup->Product 3. Isolation

Caption: General workflow for the saponification of the N-acylated amino acid ester.

Signaling Pathways

The incorporation of the 4-methyl-1,2,3-thiadiazole moiety into peptides may influence their interaction with various biological targets. While specific signaling pathway modulation would be peptide-sequence dependent, this heterocyclic system could potentially act as a bioisostere for other aromatic or heteroaromatic amino acid side chains, or it could introduce novel interactions with target proteins. Researchers may consider exploring the effects of these modified peptides on pathways where the parent peptide is known to be active, such as GPCR signaling, enzyme inhibition, or protein-protein interactions.

Signaling_Pathway_Considerations Peptide Peptide with 4-Methyl-1,2,3-thiadiazole Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Binding/Interaction Signaling Downstream Signaling Cascade Target->Signaling Activation/Inhibition Response Cellular Response Signaling->Response

Caption: Conceptual relationship for a modified peptide's interaction with a biological target and subsequent signaling.

Application Notes and Protocols for N-Acylation with 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-acylation of amines using 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The 1,2,3-thiadiazole motif is of significant interest in medicinal chemistry and agrochemistry due to its diverse biological activities. The following protocol outlines a standard Schotten-Baumann acylation, a widely used and effective method for the synthesis of amides from acyl chlorides.

Introduction

This compound is a reactive acylating agent used to introduce the 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety into various molecules. This structural unit is found in compounds with potential applications as antimicrobial, antifungal, and antitumor agents. The N-acylation reaction proceeds via the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol

This protocol describes a general procedure for the N-acylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acylated product.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the N-acylation of aniline with this compound.

ParameterValue
Reactants
Aniline1.0 mmol (93.1 mg)
This compound1.1 mmol (178.9 mg)
Triethylamine1.2 mmol (121.4 mg, 167 µL)
Solvent
Anhydrous Dichloromethane (DCM)10 mL
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time3 hours
Workup & Purification
Saturated NaHCO₃ wash2 x 15 mL
Brine wash1 x 15 mL
Chromatography Eluent20-40% Ethyl Acetate in Hexane
Results
ProductN-phenyl-4-methyl-1,2,3-thiadiazole-5-carboxamide
Expected Yield80-95%
AppearanceWhite to off-white solid

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents Dissolve Amine (1.0 eq) and Base (1.2 eq) in Anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Slowly Add Acyl Chloride (1.1 eq) in Anhydrous DCM cooling->addition reaction Stir at Room Temperature (2-4 h) Monitor by TLC addition->reaction workup Quench with Water Wash with NaHCO3 and Brine reaction->workup drying Dry Organic Layer (MgSO4) Filter and Concentrate workup->drying purification Flash Column Chromatography drying->purification product Pure N-Acylated Product purification->product

Caption: Workflow for N-acylation with this compound.

Signaling Pathway (General Acylation Mechanism)

acylation_mechanism amine Amine (R-NH2) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride This compound acyl_chloride->tetrahedral_intermediate amide N-Acylated Product tetrahedral_intermediate->amide Collapse of Intermediate hcl HCl tetrahedral_intermediate->hcl Elimination salt [Base-H]+Cl- hcl->salt base Base (e.g., TEA) base->salt Neutralization

Caption: General mechanism for the base-mediated N-acylation of an amine.

Application Notes and Protocols for Monitoring Reactions of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is a reactive intermediate pivotal in the synthesis of a variety of biologically active compounds. As a member of the acyl chloride family, its high reactivity necessitates precise and reliable analytical methods to monitor its reactions, ensuring optimal yield, purity, and safety. These application notes provide detailed protocols for monitoring the reactions of this compound using High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and in-situ Fourier Transform Infrared (FTIR) spectroscopy.

Due to the inherent instability and high reactivity of acyl chlorides, direct analysis is often challenging.[1] Derivatization techniques are therefore commonly employed to convert them into stable derivatives suitable for chromatographic analysis.[1] For real-time, non-invasive monitoring, in-situ FTIR provides a powerful alternative.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method is suitable for quantifying the consumption of this compound and the formation of its amide or ester derivatives in a reaction mixture. A derivatization step is employed to convert the unreacted acyl chloride into a stable, UV-active compound. 2-Nitrophenylhydrazine is an effective derivatization reagent for this purpose.[2]

Experimental Protocol

1.1. Reaction Sampling and Quenching:

  • Under an inert atmosphere (e.g., nitrogen or argon), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture at specific time points.

  • Immediately quench the aliquot in a vial containing a known volume (e.g., 900 µL) of a solution of 2-nitrophenylhydrazine (100 µg/mL) in anhydrous acetonitrile. This will derivatize the unreacted this compound.[2]

  • Vortex the mixture for 30 seconds to ensure complete reaction.

1.2. Sample Preparation:

  • Filter the quenched and derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

1.3. HPLC-UV Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 90% to 30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 395 nm (for the derivatized acyl chloride) and a secondary wavelength appropriate for the product (e.g., 254 nm)

1.4. Data Presentation:

The progress of the reaction can be monitored by observing the decrease in the peak area of the derivatized this compound and the increase in the peak area of the product.

Time (min)Peak Area (Derivatized Acyl Chloride @ 395 nm)Peak Area (Product @ 254 nm)
05,000,0000
153,750,0001,200,000
302,500,0002,450,000
601,000,0003,900,000
120150,0004,750,000

Visualization of HPLC Workflow

HPLC_Workflow cluster_sampling Reaction Sampling cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench with Derivatization Reagent Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter Dilute Dilute (if necessary) Filter->Dilute HPLC_Vial Transfer to HPLC Vial Dilute->HPLC_Vial Inject Inject into HPLC HPLC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data GCMS_Workflow cluster_sampling Reaction Sampling & Derivatization cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Derivatize Derivatize with Alcohol/Pyridine Aliquot->Derivatize Dilute Dilute with Solvent Derivatize->Dilute GCMS_Vial Transfer to GC-MS Vial Dilute->GCMS_Vial Inject Inject into GC-MS GCMS_Vial->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Data Data Acquisition & Analysis Detect->Data FTIR_Workflow ReactionVessel Reaction Vessel with In-Situ FTIR Probe FTIR_Spectrometer FTIR Spectrometer ReactionVessel->FTIR_Spectrometer IR Signal Computer Data Acquisition System FTIR_Spectrometer->Computer Spectral Data Analysis Real-time Data Analysis (Concentration Profiles) Computer->Analysis

References

large-scale synthesis of thiamethoxam from 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Large-Scale Synthesis of Thiamethoxam

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of Thiamethoxam from 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is not the industrially established and documented method. The standard large-scale synthesis of Thiamethoxam involves the condensation of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole. This document first outlines the established industrial synthesis of Thiamethoxam. Subsequently, a hypothetical synthetic route from this compound is presented for research and exploratory purposes.

Part 1: Established Industrial Synthesis of Thiamethoxam

The commercial synthesis of Thiamethoxam is a well-established process that involves the coupling of two key intermediates: 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole. This method is known for its efficiency and high yields on a large scale.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine

The synthesis of this intermediate is a multi-step process, with the final step being a Mannich-type reaction.

  • Preparation of N-methyl nitroguanidine: S-Methyl-N-nitro-isothiourea is treated with methylamine.

  • Mannich Reaction: The resulting N-methyl nitroguanidine is reacted with formaldehyde in the presence of formic acid to yield 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.

Protocol 2: Synthesis of 2-chloro-5-chloromethyl thiazole

This intermediate is synthesized from acyclic precursors.

  • Reaction of 2,3-dichloropropene with sodium thiocyanate: 2,3-dichloropropene is reacted with sodium thiocyanate in a suitable solvent like toluene, often in the presence of a phase transfer catalyst such as triethyl benzyl ammonium chloride (TEBA).

  • Isomerization: The resulting 2-chloro-allyl thioisocyanide is obtained.

  • Cyclization and Chlorination: The intermediate undergoes cyclization and chlorination to yield 2-chloro-5-(chloromethyl)thiazole.

Protocol 3: Large-Scale Synthesis of Thiamethoxam

This protocol details the final condensation reaction to produce Thiamethoxam.

  • Reaction Setup: In a suitable reactor (e.g., 1000 L enamel reactor), charge 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole into a polar aprotic solvent such as dimethylformamide (DMF).

  • Heating: Heat the mixture to approximately 65°C.

  • Addition of Base and Catalyst: Add a base, typically potassium carbonate, and a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) to the reaction mixture over a period of 20-40 minutes.

  • Reaction: Maintain the reaction temperature and stir for 4-5 hours.

  • Work-up: Cool the mixture to room temperature and add water. Adjust the pH to 6-7 with hydrochloric acid.

  • Isolation: The crude product can be isolated by filtration or extraction with a suitable solvent like dichloromethane (DCM).

  • Purification: The crude Thiamethoxam is purified by recrystallization from a solvent such as methanol to yield a high-purity crystalline product.

Data Presentation

Table 1: Quantitative Data for Large-Scale Thiamethoxam Synthesis

ParameterValueReference
Reactants
3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine47.5 kg[1]
2-chloro-5-(chloromethyl) thiazole50 kg[1]
Dimethylformamide (Solvent)350 kg[1]
Potassium Carbonate (Base)82 kg[1]
Triethyl benzyl ammonium chloride (Catalyst)1 kg[1]
Reaction Conditions
Temperature65°C[1]
Reaction Time4-5 hours[1]
Yield and Purity
Crude YieldNot specified, but final yields are high[2]
Purified Yield71% - 82%[2][3]
Purity (after recrystallization)>98%[1]

Visualization

G cluster_intermediate1 Synthesis of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine cluster_intermediate2 Synthesis of 2-chloro-5-chloromethyl thiazole cluster_final_synthesis Final Synthesis of Thiamethoxam S-Methyl-N-nitro-isothiourea S-Methyl-N-nitro-isothiourea N-methyl nitroguanidine N-methyl nitroguanidine S-Methyl-N-nitro-isothiourea->N-methyl nitroguanidine Methylamine 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine N-methyl nitroguanidine->3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine Formaldehyde, Formic Acid Thiamethoxam Thiamethoxam 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine->Thiamethoxam 2,3-dichloropropene 2,3-dichloropropene 2-chloro-allyl thioisocyanide 2-chloro-allyl thioisocyanide 2,3-dichloropropene->2-chloro-allyl thioisocyanide Sodium thiocyanate, TEBA 2-chloro-5-chloromethyl thiazole 2-chloro-5-chloromethyl thiazole 2-chloro-allyl thioisocyanide->2-chloro-5-chloromethyl thiazole Cyclization/ Chlorination 2-chloro-5-chloromethyl thiazole->Thiamethoxam Reaction_Conditions Reaction Conditions Solvent: DMF Base: K2CO3 Catalyst: TEBA Temperature: 65°C Reaction_Conditions->Thiamethoxam

Caption: Established industrial synthesis pathway for Thiamethoxam.

Part 2: Hypothetical Synthesis of a Thiamethoxam Analogue from this compound

This section outlines a theoretical, multi-step synthetic pathway to a novel heterocyclic compound structurally related to Thiamethoxam, starting from this compound. This route is not documented in the literature and is proposed for research and development purposes.

Proposed Synthetic Pathway

The proposed pathway involves the conversion of the 1,2,3-thiadiazole ring into a different heterocyclic system that can then be coupled with a side chain similar to that in Thiamethoxam.

Step 1: Amidation

The starting acid chloride is reacted with an appropriate amine to form an amide. This is a standard reaction for acyl chlorides.

Step 2: Ring Rearrangement/Transformation

This is the most speculative step. It would involve a chemical transformation to rearrange the 1,2,3-thiadiazole ring into a more suitable scaffold. Such rearrangements are complex and would require significant experimental investigation.

Step 3: Functional Group Interconversion

Further chemical modifications to introduce the necessary functional groups for the final coupling reaction.

Step 4: Coupling Reaction

The modified heterocyclic core is then coupled with a side chain, analogous to the final step in the industrial Thiamethoxam synthesis.

Hypothetical Experimental Protocol

Protocol 4: Synthesis of N-(2-hydroxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

  • Reaction Setup: Dissolve this compound in a suitable anhydrous solvent like dichloromethane (DCM) in a reaction vessel under an inert atmosphere.

  • Addition of Amine: Slowly add a solution of ethanolamine in DCM to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Further steps would require extensive research and development.

Visualization of Hypothetical Pathway

G Start This compound Amide N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamide Start->Amide Amine Addition Rearranged_Core Novel Heterocyclic Core (Postulated) Amide->Rearranged_Core Ring Transformation (Hypothetical) Functionalized_Core Functionalized Heterocyclic Core Rearranged_Core->Functionalized_Core Functional Group Interconversion Final_Analogue Thiamethoxam Analogue Functionalized_Core->Final_Analogue Side-chain Coupling

Caption: Hypothetical synthesis of a Thiamethoxam analogue.

References

Troubleshooting & Optimization

troubleshooting low yield in 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide: Low Yield

Low yield is a common issue in multi-step organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound, which is typically a two-stage process: 1) Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and 2) its subsequent conversion to the carbonyl chloride.

Q1: My overall yield is low. How do I identify which stage of the reaction is problematic?

A1: To pinpoint the issue, it is crucial to analyze the yield and purity of the intermediate product, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, before proceeding to the final chlorination step. A low yield or impure intermediate will inevitably lead to a poor outcome in the final step.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Overall Yield of This compound check_intermediate Analyze Yield and Purity of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid start->check_intermediate intermediate_low Low Yield or Impure Intermediate check_intermediate->intermediate_low Problem Found intermediate_ok Good Yield and Purity of Intermediate check_intermediate->intermediate_ok No Issue troubleshoot_stage1 Troubleshoot Stage 1: Hurd-Mori Reaction & Hydrolysis intermediate_low->troubleshoot_stage1 troubleshoot_stage2 Troubleshoot Stage 2: Chlorination Reaction intermediate_ok->troubleshoot_stage2 optimize Systematically Optimize Reaction Parameters troubleshoot_stage1->optimize troubleshoot_stage2->optimize SyntheticPathway cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Acyl Chloride Formation start Ethyl Acetoacetate hydrazone Ethyl Acetoacetate Semicarbazone start->hydrazone Semicarbazide HCl, NaOAc ester Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate hydrazone->ester SOCl₂, Hurd-Mori Reaction acid 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ester->acid NaOH, H₂O/EtOH (Hydrolysis) product This compound acid->product SOCl₂ (excess), cat. DMF, Reflux

purification of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common and direct method is the reaction of the corresponding carboxylic acid, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is typically used for this conversion due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous.[1][2] Often, a small amount of a catalyst like N,N-dimethylformamide (DMF) is added to facilitate the reaction.

Q2: What are the primary impurities I should expect in my crude reaction mixture?

A2: The crude product is likely to contain several impurities:

  • Unreacted 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Incomplete reaction will leave starting material in the mixture.

  • Excess thionyl chloride: It is common to use an excess of thionyl chloride to drive the reaction to completion.

  • Hydrolyzed product: this compound is highly sensitive to moisture and can hydrolyze back to the carboxylic acid.

  • Thionyl chloride decomposition products: Aged or improperly stored thionyl chloride can contain sulfur chlorides (e.g., S₂Cl₂), which can lead to a yellow or orange coloration of the product.

Q3: Can I monitor the progress of the reaction using Thin Layer Chromatography (TLC)?

A3: Direct monitoring of the acyl chloride on a standard silica gel TLC plate can be unreliable due to its high reactivity. The compound can streak or even hydrolyze back to the carboxylic acid on the plate, giving a misleading impression of the reaction's progress. A more effective method is to take a small aliquot from the reaction mixture, quench it with a nucleophile like methanol or benzylamine to form the stable corresponding ester or amide, and then analyze this derivative by TLC or LC-MS.

Q4: Is it necessary to purify the this compound, or can I use it crude in the next step?

A4: In many cases, the crude product can be used directly in the subsequent reaction after the removal of excess thionyl chloride under reduced pressure.[3] This approach is often preferred to avoid product loss during purification. However, if the presence of the starting carboxylic acid or other impurities is detrimental to the next step, purification is necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion to the acyl chloride 1. Inadequate reaction temperature or time.2. Poor quality of thionyl chloride.3. Presence of moisture in the starting material or solvent.1. Ensure the reaction is heated (reflux is common) for a sufficient duration.2. Use freshly distilled or a new bottle of thionyl chloride.3. Thoroughly dry the starting carboxylic acid and use an anhydrous solvent.
Crude product is a dark yellow or brown color 1. Decomposition of thionyl chloride, leading to sulfur impurities.2. Overheating during the reaction or removal of excess SOCl₂.1. Purify the thionyl chloride by distillation before use.2. Avoid excessive heating. Remove excess SOCl₂ under reduced pressure at a moderate temperature.
Difficulty in removing all excess thionyl chloride Thionyl chloride has a relatively low boiling point (76 °C), but residual amounts can be persistent.After initial removal by rotary evaporation, add an anhydrous, inert solvent like toluene and re-evaporate. Repeating this process (azeotropic removal) can help chase out the remaining thionyl chloride.
Product decomposes during purification by distillation The acyl chloride may be thermally unstable at the required distillation temperature.Perform the distillation under high vacuum to lower the boiling point. If decomposition still occurs, consider alternative purification methods like crystallization or using the crude product.
Low yield after aqueous work-up The acyl chloride is highly reactive with water and will be hydrolyzed back to the carboxylic acid.An aqueous work-up is generally not recommended for reactive acyl chlorides. If a wash is necessary to remove certain impurities, it must be done with extreme care, quickly, and at low temperatures with a non-aqueous wash or a very brief wash with brine followed by immediate drying.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of acyl chlorides using thionyl chloride.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (optional, for azeotropic removal)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (2-5 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (typically around 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. A liquid nitrogen trap is recommended to protect the vacuum pump.

  • (Optional) Add anhydrous toluene to the crude product and evaporate under reduced pressure to remove residual thionyl chloride. Repeat this step if necessary.

  • The resulting crude this compound can be used directly or purified further.

Purification of this compound

Method 1: Vacuum Distillation (for liquid products)

  • Set up a short-path distillation apparatus for vacuum distillation.

  • Heat the crude acyl chloride gently under high vacuum.

  • Collect the fraction that distills at a constant temperature. The expected product is a colorless to pale yellow liquid.

Method 2: Recrystallization (for solid products)

Note: The solid or liquid nature of this compound at room temperature is not consistently documented. If the crude product is a solid or can be solidified, recrystallization is an option.

  • Dissolve the crude solid in a minimum amount of a suitable hot, anhydrous, non-polar solvent (e.g., hexanes, toluene).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath or freezer to induce crystallization.

  • Filter the crystals quickly under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen).

  • Wash the crystals with a small amount of the cold, anhydrous solvent.

  • Dry the purified crystals under high vacuum.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 59944-65-9[4][5]
Molecular Formula C₄H₃ClN₂OS[4][6]
Molecular Weight 162.60 g/mol [4][6]
Purity (Commercial) >90%[5]
Boiling Point Data not availableN/A
Melting Point Data not availableN/A

Table 2: Properties of Precursor and Potential Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Notes
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid144.15169-173Starting material.[1][7]
Thionyl chloride (SOCl₂)118.97-104.5Reagent, excess is an impurity. Boils at 76 °C.

Visualizations

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid reagents SOCl2 (excess) DMF (cat.) start->reagents reaction Reflux (2-4h) reagents->reaction evaporation Remove excess SOCl2 (Reduced Pressure) reaction->evaporation azeotrope Azeotropic removal with Toluene (Optional) evaporation->azeotrope crude_product Crude Product azeotrope->crude_product decision Is Purification Needed? crude_product->decision distillation Vacuum Distillation decision->distillation  Yes (Liquid) crystallization Recrystallization (Anhydrous Solvent) decision->crystallization  Yes (Solid)   final_product Pure Product decision->final_product No distillation->final_product crystallization->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Troubleshooting Logic

G cluster_issues Common Issues cluster_solutions Potential Solutions start Crude Product Analysis low_yield Low Yield/ Incomplete Reaction start->low_yield color Product Discoloration (Yellow/Brown) start->color impure Persistent Impurities start->impure check_reagents Use fresh/distilled SOCl2 low_yield->check_reagents anhydrous Ensure anhydrous conditions low_yield->anhydrous reaction_params Increase reaction time/temp low_yield->reaction_params purify_reagent Purify SOCl2 before use color->purify_reagent temp_control Avoid overheating color->temp_control impure->check_reagents azeotrope Azeotropic removal of SOCl2 impure->azeotrope purification_method Optimize purification (Distillation/Crystallization) impure->purification_method

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from its corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂).

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inadequate Drying of Reagents/Glassware: this compound is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.1. Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents and fresh, high-purity thionyl chloride.
2. Low Quality Starting Material: Impurities in the 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid can interfere with the reaction.2. Verify the purity of the starting carboxylic acid by NMR or melting point. Recrystallize if necessary.
3. Insufficient Reaction Time or Temperature: The conversion to the acyl chloride may be incomplete.3. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature (e.g., reflux).
Presence of Multiple Spots on TLC/Impure Product 1. Hydrolysis of the Product: Exposure to atmospheric moisture during workup or analysis can lead to the reappearance of the starting carboxylic acid.1. Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for extraction and chromatography. For TLC analysis, spot the sample quickly and develop the plate immediately.
2. Formation of Side Products: Side reactions can occur under the reaction conditions.2. See the "Potential Side Reactions" FAQ for a detailed list. Purification by distillation under reduced pressure or chromatography on silica gel using a non-polar eluent system may be necessary.
3. Residual Thionyl Chloride: Excess thionyl chloride can contaminate the product.3. Remove excess thionyl chloride by distillation (use a trap to protect the vacuum pump). Co-evaporation with an anhydrous solvent like toluene can also be effective.
Product is a Dark Oil or Solid 1. Decomposition: The 1,2,3-thiadiazole ring may be unstable at elevated temperatures, leading to decomposition and discoloration.1. Avoid excessive heating. If distillation is required, perform it under high vacuum at the lowest possible temperature.
2. Impurities in Thionyl Chloride: Old or impure thionyl chloride can contain colored impurities.2. Use freshly distilled or a new bottle of thionyl chloride for the best results.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of this compound?

A1: Several side reactions can occur, leading to impurities and reduced yields. The most common include:

  • Hydrolysis: The primary side reaction is the hydrolysis of the product back to the starting carboxylic acid upon contact with water or atmospheric moisture.

  • Chlorination of the Methyl Group: Thionyl chloride can react with the methyl group on the thiadiazole ring, especially at elevated temperatures, to form chlorinated byproducts.

  • Ring Opening: The 1,2,3-thiadiazole ring can be unstable under certain conditions and may undergo ring-opening reactions, particularly in the presence of strong bases, though acidic conditions with heating can also pose a risk.

  • Formation of Anhydride: Incomplete reaction with the chlorinating agent can lead to the formation of the corresponding acid anhydride.

Q2: What is a recommended experimental protocol for the synthesis of this compound?

A2: A general procedure for the synthesis of this compound from 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid using thionyl chloride is as follows. Note that optimization may be required based on your specific setup and scale.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene or dichloromethane (DCM)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)

  • Equipment:

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Heating mantle or oil bath

    • Rotary evaporator with a suitable trap for acidic gases

    • Schlenk line or nitrogen/argon manifold

  • Procedure:

    • Under an inert atmosphere, add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) to a round-bottom flask.

    • Add an excess of thionyl chloride (2.0-5.0 eq). Anhydrous toluene or DCM can be used as a solvent.

    • Optionally, add a catalytic amount of DMF (1-2 drops).

    • Equip the flask with a reflux condenser and a drying tube.

    • Heat the reaction mixture to reflux (typically 50-80 °C) and stir for 2-4 hours. Monitor the reaction by taking a small aliquot, quenching with anhydrous methanol, and analyzing the resulting methyl ester by TLC or LC-MS against the starting carboxylic acid.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is highly recommended to use a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic vapors before they reach the vacuum pump.

    • The crude this compound can be used directly for the next step or purified by vacuum distillation.

Q3: How can I purify the crude this compound?

A3: The crude product can be purified by fractional distillation under high vacuum. It is crucial to use a well-dried distillation apparatus and to maintain a low distillation temperature to prevent thermal decomposition. Alternatively, if the subsequent reaction is tolerant to minor impurities, the crude product can often be used directly after thorough removal of excess thionyl chloride.

Q4: What are the key safety precautions for this reaction?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to produce toxic gases (HCl and SO₂).[1]

  • Always handle thionyl chloride in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ensure all glassware is dry to prevent a violent reaction with water.

  • Use a trap to neutralize acidic gases when removing excess thionyl chloride under vacuum.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Carboxylic_Acid 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid Acyl_Chloride 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ Hydrolysis Hydrolysis (back to starting material) Acyl_Chloride->Hydrolysis H₂O Methyl_Chlorination Chlorination of Methyl Group Acyl_Chloride->Methyl_Chlorination Excess SOCl₂, Heat Ring_Opening Ring Opening Acyl_Chloride->Ring_Opening Harsh Conditions

Caption: Main reaction and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Dry_Conditions Ensure Anhydrous Conditions Start->Dry_Conditions Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Start->Monitor_Reaction Check_Purity->Dry_Conditions Dry_Conditions->Monitor_Reaction Optimize_Conditions Optimize Time/Temperature Monitor_Reaction->Optimize_Conditions Incomplete Purification Purify by Vacuum Distillation Monitor_Reaction->Purification Complete but Impure Optimize_Conditions->Purification Success Pure Product Purification->Success

Caption: A troubleshooting workflow for the synthesis of this compound.

References

optimizing reaction conditions for amide bond formation with 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in amide bond formation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for forming an amide using this compound?

A1: The most common method for synthesizing amides from an acyl chloride is the Schotten-Baumann reaction. This involves reacting the acyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically performed in an aprotic solvent at room temperature or with cooling.

Q2: Which solvents are recommended for this reaction?

A2: Aprotic solvents are generally preferred for amide synthesis from acyl chlorides. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are commonly used. Anhydrous conditions are crucial as the acyl chloride can react with water.

Q3: What type of base should I use and in what quantity?

A3: Both organic and inorganic bases can be employed. Organic bases like triethylamine (TEA) and pyridine are common choices. Inorganic bases such as sodium carbonate, potassium carbonate, or sodium hydroxide are also effective. Typically, at least one equivalent of base is required to scavenge the HCl generated during the reaction. Using a slight excess of the base can help drive the reaction to completion.

Q4: How stable is the 4-Methyl-1,2,3-thiadiazole ring during the reaction?

A4: The 1,2,3-thiadiazole ring is generally stable under standard acylation conditions. However, it can be sensitive to strong, non-nucleophilic bases. For instance, strong bases like potassium tert-butylate can cause ring cleavage. Therefore, it is advisable to use milder bases such as triethylamine or pyridine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-4-methyl-1,2,3-thiadiazole-5-carboxamides

This protocol is adapted from a general method for the synthesis of thiadiazole carboxamides.[1]

  • Preparation of the Acyl Chloride (if starting from the carboxylic acid):

    • Suspend 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 mmol) in dry dichloromethane (CH₂Cl₂) (5 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add oxalyl chloride (2 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).

    • Stir the reaction mixture at room temperature for 1.5 hours.

    • Concentrate the solution under vacuum to afford this compound. This is typically used in the next step without further purification.

  • Amide Bond Formation:

    • Dissolve the freshly prepared this compound (1 mmol) in dry CH₂Cl₂ (2 mL) and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1 mmol) and triethylamine (1.2 mmol) in dry CH₂Cl₂ (3 mL).

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under vacuum.

    • The residue can be purified by flash chromatography on silica gel using a hexane-ethyl acetate gradient.[1] Alternatively, recrystallization from a suitable solvent like ethanol or a toluene-ethyl acetate mixture may be effective.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide Derivatives

AmineBaseSolventTemperatureTimeYield (%)Reference
Hydrazine-EthanolReflux3 h57-98% (as hydrazide-hydrazones)[2]
Various AnilinesTriethylamineDichloromethane0 °C to RT4-6 h63% (two steps from acid)[1]
Morpholine-Ethyl AcetateRTOvernightHigh (not specified)[3]

Note: The yields reported are for related thiadiazole carboxamide syntheses and may vary for specific substrates.

Troubleshooting Guide

Below are common issues encountered during the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides and their potential solutions.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Inactive Acyl Chloride. The this compound may have hydrolyzed due to moisture.

    • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is often best to use the acyl chloride immediately after its preparation.

  • Possible Cause 2: Amine is in Salt Form. If the amine starting material is a hydrochloride or other salt, the free amine is not available to react.

    • Solution: Neutralize the amine salt with a suitable base (e.g., Na₂CO₃ or NaOH solution) and extract the free amine into an organic solvent before use.

  • Possible Cause 3: Insufficient Base. The HCl generated during the reaction will protonate the starting amine, rendering it unreactive.

    • Solution: Use at least one equivalent of a tertiary amine base like triethylamine or pyridine to scavenge the HCl. A slight excess of the base is often beneficial.

Issue 2: Formation of Multiple Products/Side Reactions

  • Possible Cause 1: Ring Opening of the Thiadiazole. Strong bases can lead to the decomposition of the 1,2,3-thiadiazole ring.

    • Solution: Avoid strong bases like potassium tert-butylate. Use milder bases such as triethylamine or pyridine.

  • Possible Cause 2: Reaction with Di- or Polyamines. If using a substrate with multiple amine groups, acylation may occur at more than one site.

    • Solution: Use a protecting group strategy to block unwanted reactive sites. Alternatively, carefully control the stoichiometry of the acyl chloride.

Issue 3: Difficulty in Product Purification

  • Possible Cause 1: Co-elution of Product and Unreacted Starting Material.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.

  • Possible Cause 2: Product is an Oil or Difficult to Crystallize.

    • Solution: If column chromatography is not effective, consider alternative purification techniques such as preparative TLC or HPLC. For oily products, try triturating with a non-polar solvent like hexane or pentane to induce crystallization.

Visual Guides

experimental_workflow cluster_prep Acyl Chloride Preparation cluster_amide Amide Formation start Start with 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid add_reagents Add Oxalyl Chloride + cat. DMF in DCM start->add_reagents stir Stir at RT for 1.5h add_reagents->stir concentrate_acyl Concentrate in vacuo stir->concentrate_acyl acyl_chloride 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride concentrate_acyl->acyl_chloride dissolve_acyl Dissolve Acyl Chloride in dry DCM at 0°C acyl_chloride->dissolve_acyl add_amine Add Amine solution dropwise dissolve_acyl->add_amine dissolve_amine Prepare solution of Amine + Base in dry DCM dissolve_amine->add_amine react Stir at RT for 4-6h add_amine->react workup Work-up and Purification react->workup final_product N-substituted Amide workup->final_product

Caption: Experimental workflow for the synthesis of N-substituted-4-methyl-1,2,3-thiadiazole-5-carboxamides.

troubleshooting_low_yield issue Low or No Product Yield cause1 Inactive Acyl Chloride (Hydrolysis) issue->cause1 Possible Cause cause2 Amine in Salt Form issue->cause2 Possible Cause cause3 Insufficient Base issue->cause3 Possible Cause solution1 Use anhydrous conditions and freshly prepared acyl chloride cause1->solution1 Solution solution2 Neutralize amine salt before reaction cause2->solution2 Solution solution3 Use >= 1 eq. of base (e.g., Triethylamine) cause3->solution3 Solution

Caption: Troubleshooting guide for low product yield in amide synthesis.

References

preventing hydrolysis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, with a primary focus on preventing its hydrolysis.

Troubleshooting Hydrolysis During Workup

Issue: Low yield of the desired product and/or presence of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in the final product.

This is a strong indication that the highly reactive this compound is hydrolyzing back to its parent carboxylic acid during the workup process. The following guide will help you identify the source of moisture and implement corrective actions.

Symptom Potential Cause Recommended Solution
Vigorous reaction upon adding aqueous quench/wash solution The acyl chloride is highly reactive with water.Perform the quench at low temperatures (0 °C or below) by adding the reaction mixture to the cold aqueous solution slowly with vigorous stirring.
Product degradation upon concentration Residual thionyl chloride or HCl is present, which can cause decomposition at elevated temperatures.Before concentrating, ensure all excess thionyl chloride is removed by co-evaporation with an anhydrous solvent like toluene. A nitrogen bleed can also facilitate removal. Neutralize any residual acid with a non-aqueous base if compatible with the final product.
Formation of an insoluble white solid during aqueous wash Precipitation of the hydrolyzed carboxylic acid.Minimize contact time with aqueous solutions. Use cold, saturated brine for washes to reduce the solubility of the organic product in the aqueous layer. If a basic wash is necessary, use a weak, cold base solution like sodium bicarbonate and work quickly.
Inconsistent yields between batches Variable amounts of moisture in solvents, reagents, or from atmospheric exposure.Ensure all solvents are rigorously dried before use. Use freshly opened reagents or properly stored anhydrous materials. Conduct the entire workup under an inert atmosphere (Nitrogen or Argon).
Difficulty in removing the corresponding carboxylic acid impurity Incomplete conversion to the acyl chloride or hydrolysis during workup.Ensure the initial reaction with the chlorinating agent (e.g., thionyl chloride) goes to completion. For workup, consider an anhydrous workup where the excess reagent is removed under vacuum, and the crude product is purified by distillation or crystallization from a non-polar, anhydrous solvent.

Frequently Asked Questions (FAQs)

Q1: How can I minimize hydrolysis of this compound during the quenching of the reaction mixture?

A1: The quenching step is critical. Instead of adding water or an aqueous solution directly to the reaction mixture, it is best to add the reaction mixture slowly to a pre-chilled, vigorously stirred aqueous solution. This ensures that the acyl chloride is immediately dispersed and reacts under controlled temperature, minimizing localized heat that can accelerate hydrolysis. Using an acidic quench (e.g., ice-cold 1M HCl) can also be beneficial as it keeps the medium acidic, which can be less favorable for the hydrolysis of some acyl chlorides compared to neutral or basic conditions.

Q2: What is the best way to remove excess thionyl chloride before workup?

A2: Excess thionyl chloride should be removed under reduced pressure. To facilitate its removal, you can add an anhydrous, high-boiling point solvent like toluene and co-evaporate. This process, known as azeotropic removal, is highly effective. Ensure your vacuum pump is protected by a suitable trap (e.g., a base trap with KOH pellets) to neutralize the acidic vapors.

Q3: Are there any alternatives to a standard aqueous workup to avoid hydrolysis?

A3: Yes, an anhydrous workup is a highly effective alternative. After removing the excess chlorinating agent under vacuum, the crude this compound can be dissolved in a dry, non-polar solvent like hexanes or dichloromethane. Insoluble byproducts can be removed by filtration under an inert atmosphere. The solvent can then be carefully removed in vacuo to yield the product. Purification can be achieved by distillation under high vacuum or by crystallization from a dry, non-protic solvent.

Q4: How does the stability of this compound compare to other acyl chlorides?

Data Presentation

The following table provides a comparative overview of the hydrolysis rates of different types of acyl chlorides to emphasize the high reactivity of this functional group.

Acyl Chloride Solvent System Temperature (°C) Half-life Relative Rate of Hydrolysis
Benzoyl Fluoride97% HFIP/H₂O25-1[1]
Benzoyl Chloride97% HFIP/H₂O25-3364[1]
Benzoyl ChlorideWater25< 15 secondsVery High[2][3]
Benzyl ChlorideWater-15 hoursModerate[4]

This data illustrates that aromatic acyl chlorides like benzoyl chloride are significantly more susceptible to hydrolysis than their corresponding acyl fluorides and related alkyl chlorides.[1] It is crucial to assume that this compound exhibits similarly high reactivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is adapted from the general synthesis of heteroaromatic acyl chlorides.

Materials:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Dry glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent).

  • Under a positive pressure of nitrogen, add an excess of thionyl chloride (2-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (use a bubbler with mineral oil).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. A base trap is essential to protect the vacuum pump.

  • Add anhydrous toluene to the flask and evaporate under reduced pressure to azeotropically remove the remaining traces of thionyl chloride. Repeat this step twice.

  • The resulting crude this compound can be used directly in the next step or purified.

Protocol 2: Anhydrous Workup and Purification

This protocol is designed to isolate the acyl chloride while minimizing hydrolysis.

Procedure:

  • After removing the excess thionyl chloride as described in Protocol 1, dissolve the crude product in a minimal amount of anhydrous dichloromethane under an inert atmosphere.

  • If any solid impurities are present, filter the solution through a pad of Celite® or a dry sintered glass funnel under a positive pressure of nitrogen.

  • Carefully remove the solvent from the filtrate under reduced pressure at a low temperature to yield the purified this compound.

  • For higher purity, the product can be distilled under high vacuum. Ensure the distillation apparatus is thoroughly dried and under an inert atmosphere.

Visualizations

Hydrolysis_Pathway cluster_workup Aqueous Workup Steps AcylChloride This compound (Product) Quenching Quenching Water H₂O (Moisture) Water->Quenching CarboxylicAcid 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (Hydrolysis Product) Washing Aqueous Washing Quenching->Washing Extraction Extraction Washing->Extraction Extraction->CarboxylicAcid Hydrolysis Occurs Anhydrous_Workup_Workflow Start Crude Reaction Mixture (Post-SOCl₂ Evaporation) Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Filter Filter under N₂/Ar (Remove Solid Byproducts) Dissolve->Filter Concentrate Concentrate in vacuo (Low Temperature) Filter->Concentrate PurifiedProduct Purified this compound Concentrate->PurifiedProduct

References

common impurities in 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in this compound after synthesis?

A1: The most common impurities typically arise from the synthetic process, which usually involves the reaction of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).[1] Potential impurities include:

  • Unreacted Starting Material: 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid.

  • Hydrolysis Product: The primary impurity of concern is the hydrolysis product, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, which can form if the carbonyl chloride comes into contact with moisture.

  • Residual Chlorinating Agent and Byproducts: Trace amounts of the chlorinating agent (e.g., thionyl chloride) and its byproducts may be present.

  • Solvent Residues: Residual solvents used during the synthesis and workup.

  • Sulfur-containing byproducts: Depending on the synthetic route, other sulfur-containing impurities might be present.[2]

Q2: My purified this compound shows a broad melting point. What could be the cause?

A2: A broad melting point is a strong indicator of impurities. The presence of the starting carboxylic acid or its hydrolysis product will lower and broaden the melting point range. It is crucial to handle the carbonyl chloride under strictly anhydrous conditions to prevent hydrolysis.

Q3: I observe an unexpected peak in my NMR spectrum. How can I identify the impurity?

A3: An unexpected peak in the NMR spectrum often corresponds to one of the common impurities. For example, the presence of the carboxylic acid starting material would show a characteristic broad singlet for the acidic proton. To confirm the identity of the impurity, you can:

  • Compare the spectrum with the known spectra of the starting material and the expected product.

  • Perform a small-scale reaction of your product with an amine to form the corresponding amide. If the reaction goes to completion and the impurity peak remains, it is likely not unreacted starting material.

Q4: How can I remove the unreacted 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid from my product?

A4: Unreacted carboxylic acid can typically be removed through several methods:

  • Recrystallization: This is often the most effective method. Suitable solvent systems need to be determined empirically, but non-polar solvents in which the carbonyl chloride is soluble and the carboxylic acid is less soluble are a good starting point.

  • Column Chromatography: Flash column chromatography on silica gel can effectively separate the more polar carboxylic acid from the less polar carbonyl chloride. A common eluent system for similar compounds is a mixture of toluene and ethyl acetate.

  • Aqueous Wash: A carefully controlled wash with a cold, dilute, and weak inorganic base (e.g., sodium bicarbonate solution) can help remove the acidic impurity. However, this method carries a high risk of hydrolyzing the desired product and should be performed quickly at low temperatures.

Q5: What are the best practices for handling and storing this compound to prevent degradation?

A5: Due to its sensitivity to moisture, it is critical to handle and store this compound under anhydrous conditions.

  • Handling: Always handle the compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place away from moisture.

Quantitative Data Summary

ParameterTypical Specification
Purity (by HPLC)>95%
Purity (by qNMR)>98% w/w[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is a general protocol and may require optimization for your specific case.

  • Solvent Selection: Empirically determine a suitable solvent or solvent mixture. Ideal solvents will dissolve the crude product at an elevated temperature but show poor solubility at lower temperatures, while impurities remain soluble at all temperatures. For related compounds, ethanol has been used for recrystallization.[3]

  • Dissolution: In a dry flask under an inert atmosphere, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration under an inert atmosphere.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or a toluene/ethyl acetate mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system. A gradient of increasing polarity (e.g., from pure toluene to a mixture of toluene and ethyl acetate) is often effective.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

impurity_removal_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final_product Final Product start Crude this compound analysis Analyze Purity (NMR, HPLC, Melting Point) start->analysis recrystallization Recrystallization analysis->recrystallization If impurities are present chromatography Column Chromatography analysis->chromatography If recrystallization is ineffective pure_product Pure Product (>95%) analysis->pure_product If pure recrystallization->pure_product chromatography->pure_product

Caption: Workflow for the purification and analysis of this compound.

References

Thiamethoxam Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiamethoxam synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of thiamethoxam, ultimately improving the final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing thiamethoxam?

A1: The most common and industrially significant method for synthesizing thiamethoxam is through the condensation reaction of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine.[1][2] This reaction is typically carried out in the presence of a base and a phase transfer catalyst in an organic solvent.

Q2: What are the critical factors influencing the yield of thiamethoxam synthesis?

A2: Several factors critically impact the yield of the thiamethoxam synthesis. These include the choice of solvent, the type and amount of base and phase transfer catalyst, the reaction temperature, and the molar ratio of the reactants.[1][2] The stability of the intermediate, 2-chloro-5-chloromethylthiazole, is also a crucial factor as it can be prone to decomposition.[2]

Q3: Why is a phase transfer catalyst used in the synthesis?

A3: A phase transfer catalyst (PTC) is employed to facilitate the reaction between reactants that are in different phases (typically a solid and a liquid phase). In thiamethoxam synthesis, the base (like potassium carbonate) is often a solid, while the reactants are dissolved in an organic solvent. The PTC, such as tetramethylammonium hydroxide or triethyl benzyl ammonium chloride (TEBA), helps to transfer the anionic nucleophile from the solid phase to the organic phase, thereby increasing the reaction rate and improving the yield.[2][3]

Troubleshooting Guide

Problem 1: Low Yield of Thiamethoxam

Possible Cause Troubleshooting Step
Suboptimal Solvent The choice of solvent significantly impacts the reaction yield. Dimethylformamide (DMF) has been shown to produce higher yields compared to other solvents like dimethyl carbonate, carbon tetrachloride, ethyl acetate, and acetonitrile.[2] Consider switching to DMF if you are using a different solvent.
Incorrect Reaction Temperature The reaction temperature needs to be carefully controlled. A typical range is between 50°C and 80°C, with 60°C to 70°C being optimal in many cases.[1] Temperatures that are too high can lead to the decomposition of reactants and products, while temperatures that are too low will result in a slow reaction rate.
Inappropriate Base or Catalyst The combination of a suitable base and phase transfer catalyst is crucial. Potassium carbonate is a commonly used base.[1][2][4] For the phase transfer catalyst, quaternary ammonium salts like triethyl benzyl ammonium chloride (TEBA) have been shown to be effective.[2][3] Ensure you are using an effective combination and the correct stoichiometric amounts.
Decomposition of 2-chloro-5-chloromethylthiazole This key intermediate is known to be unstable.[2] Ensure it is of high purity and stored correctly before use. The reaction conditions, particularly the solvent, can also affect its stability. DMF has been found to be a favorable solvent for the stability of this intermediate.[2]

Problem 2: High Levels of Impurities in the Final Product

Possible Cause Troubleshooting Step
Side Reactions Side reactions can occur due to suboptimal reaction conditions. Ensure the reaction temperature is well-controlled and the addition of reactants is done at a steady rate. Common impurities can arise from the degradation of starting materials or side reactions of intermediates.[]
Inadequate Purification The purification process is critical for obtaining high-purity thiamethoxam. Recrystallization from solvents like methanol, toluene, or xylene is a common method.[2][3][6] Experiment with different recrystallization solvents and conditions to improve purity. The crude product should be washed to remove any unreacted starting materials and byproducts.
Contaminated Starting Materials The purity of the starting materials, 2-chloro-5-chloromethylthiazole and 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, is essential. Analyze the purity of your starting materials using appropriate analytical techniques (e.g., HPLC, GC-MS) before starting the reaction.

Data on Reaction Conditions and Yields

The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of thiamethoxam. This data can be used as a reference for optimizing your experimental setup.

Solvent Base Catalyst Temperature (°C) Yield (%) Reference
Dimethyl CarbonatePotassium CarbonateTetramethylammonium Hydroxide6778-82[1]
Dimethylformamide (DMF)Potassium Carbonate--71[2][4]
Dimethylformamide (DMF)Potassium CarbonateTriethyl Benzyl Ammonium Chloride (TEBA)65High (exact % not specified)[3]
Dimethyl CarbonatePotassium CarbonateQuaternary Ammonium Salt-74[2]

Experimental Protocols

General Protocol for Thiamethoxam Synthesis

This protocol is a generalized procedure based on common practices reported in the literature.[1][3] Researchers should optimize the specific quantities and conditions based on their laboratory setup and desired scale.

  • Reaction Setup : In a suitable reaction vessel, charge 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine and the chosen solvent (e.g., dimethylformamide or dimethyl carbonate).

  • Addition of Reactant : Add 2-chloro-5-chloromethylthiazole to the reaction mixture.

  • Heating : Heat the mixture to the desired reaction temperature (e.g., 65-70°C) with stirring.

  • Addition of Base and Catalyst : Slowly add a mixture of the base (e.g., potassium carbonate) and the phase transfer catalyst (e.g., tetramethylammonium hydroxide or TEBA) to the reaction vessel over a period of 30-70 minutes.[1]

  • Reaction Monitoring : Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : Once the reaction is complete, cool the mixture and add water. Adjust the pH to approximately 6.5 using hydrochloric acid.[1] Allow the layers to separate and collect the organic layer.

  • Isolation of Crude Product : Concentrate the organic layer under reduced pressure to obtain the crude thiamethoxam.

  • Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain pure thiamethoxam.[2]

Visualizations

Thiamethoxam_Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2-chloro-5-chloromethylthiazole P Thiamethoxam R1->P R2 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine R2->P Solvent Solvent (e.g., DMF) Base Base (e.g., K2CO3) Catalyst Phase Transfer Catalyst (e.g., TEBA) Temp Temperature (50-80°C) Troubleshooting_Workflow Start Low Thiamethoxam Yield CheckSolvent Is the solvent optimal? (e.g., DMF) Start->CheckSolvent CheckTemp Is the temperature controlled? (60-70°C) CheckSolvent->CheckTemp Yes OptimizeSolvent Action: Switch to a recommended solvent like DMF. CheckSolvent->OptimizeSolvent No CheckReagents Are the base and catalyst appropriate? CheckTemp->CheckReagents Yes OptimizeTemp Action: Adjust and monitor temperature closely. CheckTemp->OptimizeTemp No CheckIntermediate Is the 2-chloro-5-chloromethylthiazole stable? CheckReagents->CheckIntermediate Yes OptimizeReagents Action: Use K2CO3 and a PTC like TEBA. CheckReagents->OptimizeReagents No CheckPurity Action: Verify purity of intermediate and store properly. CheckIntermediate->CheckPurity No End Yield Improved CheckIntermediate->End Yes OptimizeSolvent->CheckTemp OptimizeTemp->CheckReagents OptimizeReagents->CheckIntermediate CheckPurity->End

References

Technical Support Center: Purification of Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of acyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of these highly reactive compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and troubleshooting advice for specific problems encountered during the purification of acyl chlorides.

Q1: My crude acyl chloride is dark brown/black, especially after attempting distillation. What is the cause and how can I fix it?

A: A dark coloration is a common sign of thermal decomposition.[1] Acyl chlorides, particularly those with α-hydrogens, can be thermally labile and eliminate HCl to form ketenes, which can then polymerize or react further to produce colored impurities.

  • Troubleshooting Steps:

    • Reduce Temperature: The most critical step is to lower the distillation temperature. Use a high-vacuum pump and ensure your distillation apparatus is free of leaks to achieve the lowest possible pressure.

    • Use a Cold Trap: A dry ice/acetone or liquid nitrogen cold trap between your distillation setup and the vacuum pump is essential to protect the pump from corrosive gases like HCl and SO₂.

    • Minimize Heating Time: Heat the distillation flask rapidly to the target temperature and collect the product as quickly as possible. Avoid prolonged heating.

    • Consider an Alternative Chlorinating Agent: If using thionyl chloride with DMF as a catalyst, high temperatures (above 80-90°C) can cause side reactions with catalyst-derived intermediates, leading to discoloration.[1] Using oxalyl chloride, which is a milder reagent, may prevent the formation of these impurities.

Q2: How can I completely remove residual thionyl chloride (SOCl₂) from my product?

A: Residual thionyl chloride (B.P. 76°C) is a frequent impurity that can be difficult to remove due to its relatively low boiling point.

  • Troubleshooting Steps:

    • Efficient Distillation: The primary method is careful fractional distillation.[2] Ensure your distillation column is well-insulated for optimal separation.

    • Azeotropic Removal: Add a dry, inert solvent like toluene and distill the mixture. Toluene forms a low-boiling azeotrope with thionyl chloride, which helps to carry it over. This process can be repeated 2-3 times to ensure complete removal.[2]

    • Vacuum Application: After the initial distillation, applying a high vacuum to the crude product (while cool) can help evaporate the last traces of volatile SOCl₂.

Q3: My acyl chloride is hydrolyzing back to the carboxylic acid during workup or storage. How can I prevent this?

A: Acyl chlorides are extremely reactive towards water and even atmospheric moisture.[1][3][4] Hydrolysis is a rapid reaction that regenerates the starting carboxylic acid and HCl.[3]

  • Prevention and Troubleshooting:

    • Strict Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid Aqueous Workups: For highly reactive acyl chlorides like acetyl chloride, aqueous workups are generally not feasible.[5] Purification should rely on distillation.

    • Proper Storage: Store the purified acyl chloride in a tightly sealed container (e.g., an ampoule or a flask with a ground glass stopper secured with a clip) under an inert atmosphere. Storing in a desiccator over a strong drying agent can also help.

    • Inert Solvent Dilution: For storage, diluting the acyl chloride in a dry, inert solvent (like dichloromethane or toluene) can sometimes improve stability.

Q4: I am working with a solid acyl chloride. How should I purify it?

A: Solid acyl chlorides can be purified by recrystallization.

  • Troubleshooting Steps:

    • Solvent Selection: The key is to choose a non-reactive, dry solvent. Suitable solvents include toluene, hexane, or other petroleum ethers.[5][6] Strictly avoid any hydroxylic or basic solvents.[5]

    • Procedure: Dissolve the solid acyl chloride in a minimum amount of the chosen hot solvent. If there are insoluble impurities, filter the hot solution quickly. Allow the solution to cool slowly to induce crystallization.

    • Drying: After filtration, the crystals should be thoroughly dried under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Boiling Points of Common Acyl Chlorides and Related Impurities

The separation of an acyl chloride from its starting materials and impurities by distillation depends on their boiling points. This table provides boiling point data at atmospheric pressure (760 mmHg) for reference. Note that vacuum distillation is highly recommended to lower the temperatures and prevent decomposition.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
Acyl Chlorides
Acetyl ChlorideCH₃COCl78.4952[7][8]
Propionyl ChlorideCH₃CH₂COCl92.5280[9][10]
Benzoyl ChlorideC₆H₅COCl140.57197.2[2][11]
Oxalyl Chloride(COCl)₂126.9363-64[12][13]
Chlorinating Agents
Thionyl ChlorideSOCl₂118.9776[3][14]
Carboxylic Acids
Acetic AcidCH₃COOH60.05118.1
Propionic AcidCH₃CH₂COOH74.08141[15][16]
Benzoic AcidC₆H₅COOH122.12249[1][17]

Experimental Protocols

Protocol 1: General Procedure for Purification of a Liquid Acyl Chloride by Vacuum Distillation

This protocol describes a standard method for purifying a liquid acyl chloride while minimizing thermal decomposition.

1. Preparation of Glassware:

  • Ensure all glassware (distillation flask, condenser, receiving flask, etc.) is thoroughly cleaned and oven-dried for at least 4 hours at >120°C to remove all traces of water.

  • Assemble the distillation apparatus while it is still warm and immediately place it under an inert atmosphere (nitrogen or argon).

2. Assembly of Apparatus:

  • Use a short-path distillation head to minimize the travel distance for the vapor.

  • Place a magnetic stir bar in the distillation flask for smooth boiling.

  • Use high-vacuum grease on all ground glass joints to ensure a good seal.

  • Connect the apparatus to a vacuum pump through a cold trap (dry ice/acetone or liquid nitrogen) to protect the pump from corrosive gases.

3. Distillation Procedure:

  • Transfer the crude acyl chloride to the distillation flask under an inert atmosphere.

  • Slowly and carefully apply vacuum. Be aware of any volatile impurities (like residual SOCl₂) which may cause vigorous bubbling.

  • Once a stable, low pressure is achieved, begin gently heating the distillation flask using a heating mantle.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for your acyl chloride at that pressure.

  • Discard any initial low-boiling fractions (forerun) which may contain residual chlorinating agents or solvents.

  • Once the product is collected, release the vacuum by introducing the inert gas, not air, to prevent moisture from entering the system.

4. Storage:

  • Immediately transfer the purified acyl chloride to a pre-dried, inert-atmosphere flask or ampoule for storage.

Visualizations

Diagram 1: Troubleshooting Workflow for Acyl Chloride Purification

G start Start: Crude Acyl Chloride check_purity Initial Purity Assessment (e.g., NMR, GC-MS) start->check_purity issue_color Problem: Product is Dark/Discolored check_purity->issue_color Discoloration? issue_impurity Problem: Residual Starting Material or Chlorinating Agent check_purity->issue_impurity Impurities Present? issue_hydrolysis Problem: Evidence of Hydrolysis (Carboxylic Acid Peak) check_purity->issue_hydrolysis Hydrolysis? end_pure Pure Acyl Chloride check_purity->end_pure Purity Acceptable solution_color Action: Purify by Low-Temperature Vacuum Distillation issue_color->solution_color solution_impurity Action: Careful Fractional Distillation (Consider Azeotrope) issue_impurity->solution_impurity solution_hydrolysis Action: Repeat Synthesis Under Strict Anhydrous Conditions issue_hydrolysis->solution_hydrolysis end_reassess Re-assess Purity solution_color->end_reassess solution_impurity->end_reassess solution_hydrolysis->start end_reassess->check_purity Further Purification Needed end_reassess->end_pure Purity OK

Caption: A decision tree for troubleshooting common acyl chloride purification issues.

Diagram 2: Common Impurity Formation Pathways

G cluster_reactants Starting Materials & Reagents cluster_product Desired Product cluster_impurities Common Impurities RCOOH Carboxylic Acid (R-COOH) RCOCl Acyl Chloride (R-COCl) RCOOH->RCOCl Chlorination Impurity1 Unreacted Carboxylic Acid RCOOH->Impurity1 Incomplete Reaction SOCl2 Chlorinating Agent (e.g., SOCl₂) SOCl2->RCOCl Chlorination Impurity2 Excess Chlorinating Agent SOCl2->Impurity2 Used in Excess Impurity3 Hydrolysis Product (R-COOH) RCOCl->Impurity3 Reaction with H₂O (Moisture) Impurity4 Thermal Decomposition Products (Ketenes, Polymers) RCOCl->Impurity4 Excessive Heat

Caption: Pathways leading to the formation of common impurities during synthesis.

References

stability issues with 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Stability Issues

This guide addresses common problems encountered during the handling and use of this compound, focusing on solvent-related stability.

Q1: My reaction yield is consistently low when using this compound. How can I determine if solvent instability is the cause?

A1: Low reaction yields are a common indicator of the degradation of a reactive starting material like this compound. The primary degradation pathway is hydrolysis to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which is unreactive in subsequent acylation reactions. To confirm if solvent instability is the issue, you can perform a simple stability test.

Experimental Protocol: Monitoring Stability by HPLC Analysis

This protocol outlines a method to assess the stability of this compound in a chosen solvent. Due to the high reactivity of acyl chlorides, direct analysis is often challenging. Therefore, a derivatization step is included to convert the acyl chloride into a more stable ester for reliable analysis.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

  • Anhydrous methanol (derivatizing agent)

  • Anhydrous triethylamine (optional, as an acid scavenger)

  • HPLC grade solvents for mobile phase

  • HPLC system with a UV detector

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the anhydrous solvent you wish to test (e.g., 1 mg/mL). Ensure all glassware is thoroughly dried to prevent premature hydrolysis.

  • Time Zero Sample (T=0): Immediately after preparing the stock solution, take an aliquot (e.g., 100 µL) and add it to a vial containing anhydrous methanol (e.g., 500 µL) and triethylamine (1.2 equivalents to the acyl chloride). The methanol will react with the acyl chloride to form the stable methyl ester derivative.

  • Incubation: Store the stock solution at the desired temperature (e.g., room temperature) and protect it from light and moisture.

  • Time Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the stock solution and derivatize them with methanol as described in step 2.

  • HPLC Analysis: Analyze the derivatized samples by HPLC. The appearance and increase of the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid peak over time, with a corresponding decrease in the methyl ester derivative peak, will indicate the rate of degradation.

Q2: I observe fuming when I dissolve this compound in my solvent. Is this normal?

A2: Yes, slight fuming can be normal, especially if the solvent has not been rigorously dried. Acyl chlorides react with even trace amounts of water to produce hydrogen chloride (HCl) gas, which appears as fumes.[1] However, excessive fuming indicates a significant moisture content in your solvent, which will lead to rapid degradation of the acyl chloride. It is crucial to use anhydrous solvents for all reactions involving this compound.

Q3: Can I use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as a solvent?

A3: While DMF is a common aprotic solvent, it should be used with caution as it can contain trace amounts of dimethylamine as an impurity, which will react with the acyl chloride. It is essential to use high-purity, anhydrous DMF. DMSO should be strictly avoided. Acyl chlorides can react explosively with DMSO, particularly at elevated temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is hydrolysis, where the acyl chloride group reacts with water to form the corresponding carboxylic acid (4-methyl-1,2,3-thiadiazole-5-carboxylic acid) and hydrochloric acid.[1][3] This is a common reaction for all acyl chlorides.[4][5]

Q2: In which solvents is this compound most stable?

A2: this compound is most stable in dry, aprotic, and non-nucleophilic solvents. The stability generally follows the order:

  • High Stability: Dichloromethane (DCM), Chloroform (stabilizer-free)

  • Moderate Stability: Tetrahydrofuran (THF), Acetonitrile (ACN) - Note: Ensure these solvents are anhydrous as they can be hygroscopic.

  • Low Stability/Reactive: Protic solvents (e.g., water, alcohols, amines), and DMSO.

Q3: How should I store solutions of this compound?

A3: Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) to minimize degradation.

Q4: What are the visual signs of degradation?

A4: While the acyl chloride and its primary degradation product (the carboxylic acid) are both likely to be colorless, the presence of HCl from hydrolysis can sometimes lead to a slightly hazy appearance in solution. The most reliable method to assess degradation is through analytical techniques like NMR or HPLC (after derivatization).

Data Summary

The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvents based on general chemical principles of acyl chloride reactivity. For precise quantitative data, it is recommended to perform the stability monitoring protocol described above.

SolventSolvent TypeExpected StabilityNotes
Dichloromethane (DCM)AproticHighRecommended for reactions and short-term storage. Must be anhydrous.
Tetrahydrofuran (THF)Aprotic EtherModerateMust be anhydrous and peroxide-free. Can be hygroscopic.
Acetonitrile (ACN)Aprotic PolarModerateMust be anhydrous. Can be hygroscopic.
Dimethylformamide (DMF)Aprotic PolarLow to ModerateUse high-purity, anhydrous grade. Potential for reaction with impurities.
Dimethyl Sulfoxide (DMSO)Aprotic PolarUnstable - Avoid Risk of explosive reaction. [2]
Water, Alcohols, AminesProticVery LowRapid reaction to form the carboxylic acid, ester, or amide, respectively.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Reaction Yields start Low Reaction Yield Observed check_stability Is the stability of this compound in the solvent a concern? start->check_stability run_stability_test Perform Stability Test (e.g., HPLC with derivatization) check_stability->run_stability_test Yes other_issues Investigate other reaction parameters (temperature, reagents, etc.) check_stability->other_issues No degradation_observed Significant degradation observed? run_stability_test->degradation_observed change_solvent Switch to a more stable, anhydrous solvent (e.g., DCM) degradation_observed->change_solvent Yes dry_solvent Ensure current solvent is rigorously dried degradation_observed->dry_solvent Minor degradation_observed->other_issues No end Problem Resolved change_solvent->end dry_solvent->end Degradation_Pathway Primary Degradation Pathway of this compound acyl_chloride This compound carboxylic_acid 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid acyl_chloride->carboxylic_acid Hydrolysis hcl HCl (Hydrogen Chloride) acyl_chloride->hcl Byproduct water H2O (Moisture)

References

Technical Support Center: Reaction of Thionyl Chloride with 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of thionyl chloride (SOCl₂) with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to synthesize the corresponding acyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and thionyl chloride?

The primary and desired product of this reaction is 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.[1] This is achieved by converting the carboxylic acid group (-COOH) into an acyl chloride group (-COCl).[2][3][4]

Q2: What are the expected gaseous byproducts of this reaction?

The reaction between a carboxylic acid and thionyl chloride typically produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5][6][7]

Q3: Are there any common side reactions or unexpected byproducts I should be aware of with this specific substrate?

Yes, a significant side reaction to consider is the chlorination of the methyl group on the thiadiazole ring.[8][9] Heating methyl-substituted heteroaromatic carboxylic acids with thionyl chloride can lead to chlorination of the methyl group.[8][9] In some cases, this can lead to the formation of a trichloromethyl derivative or a dichloromethanesulphenyl chloride compound.[8][10] For example, heating 2,4-dimethylthiazole-5-carboxylic acid with thionyl chloride, followed by hydrolysis, has been reported to yield 4-methylthiazole-2,5-dicarboxylic acid, indicating that the methyl group was chlorinated and subsequently hydrolyzed.[8][9]

Q4: My final product is a dark or tar-like material. What could be the cause?

The formation of intractable tars or complete decomposition can occur with certain methyl-substituted heterocyclic compounds when heated with thionyl chloride.[8][9] This is often due to the high reactivity of the heterocyclic ring system under the reaction conditions. To mitigate this, it is crucial to carefully control the reaction temperature and duration.

Q5: How can I purify the this compound?

Purification can be challenging due to the reactive nature of the product.

  • Fractional Distillation: If the acyl chloride is thermally stable, fractional distillation can be used to separate it from excess thionyl chloride and other volatile impurities.[11]

  • Removal of Excess Thionyl Chloride: Excess thionyl chloride can be removed under reduced pressure (rotoevaporation).[12] Co-evaporation with an inert, high-boiling solvent like toluene can also be effective.[12]

  • Precipitation: For acyl chlorides that are not easily distillable, such as those that may form HCl salts, adding a non-polar solvent like cyclohexane can precipitate the product, which can then be collected by filtration.[12]

  • Extraction: In some cases, purification can be achieved by extraction methods.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Acyl Chloride Incomplete reaction.- Ensure an excess of thionyl chloride is used (typically 1.5 to 2 equivalents).- Increase the reaction time or gently heat the reaction mixture if the starting material is not fully consumed (monitor by TLC after quenching a small sample with an alcohol).- Consider adding a catalytic amount of DMF, which can form a Vilsmeier reagent and accelerate the reaction.
Degradation of the product.- Avoid excessive heating or prolonged reaction times, which can lead to decomposition, especially with sensitive heterocyclic compounds.- Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Presence of Unreacted Carboxylic Acid Insufficient thionyl chloride or reaction time.- Increase the amount of thionyl chloride.- Extend the reaction duration.
Formation of Chlorinated Byproducts on the Methyl Group Reaction temperature is too high or reaction time is too long.- Maintain a lower reaction temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress closely.- Use the minimum necessary reaction time to achieve full conversion of the carboxylic acid.
Product is a Yellow or Orange Color Use of aged thionyl chloride.- Thionyl chloride can decompose over time to sulfur dioxide and sulfuryl chloride (S₂Cl₂), which is yellow-orange and has a high boiling point.[12] Use freshly distilled or a new bottle of thionyl chloride for the best results.[12]
Difficulty in Isolating the Product The acyl chloride is unstable or difficult to purify.- Often, the crude acyl chloride is of sufficient purity to be used directly in the next step without full isolation.[12]- To confirm the formation of the acyl chloride for analytical purposes (like TLC or HPLC), quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) or an amine (e.g., benzylamine) to form the corresponding stable ester or amide, which is easier to analyze.[12]

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a general guideline and may need to be optimized for specific laboratory conditions and scales.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

  • Reaction: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Heating: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-60 °C) until the evolution of gas ceases and the reaction is complete (monitor by taking a small aliquot, quenching with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, an inert solvent such as toluene can be added and co-evaporated. The resulting crude this compound can often be used in the next step without further purification.

Visualizations

Reaction_Pathway Start 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid Main_Product 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride Start->Main_Product + SOCl₂ Side_Reaction Side Reaction (Methyl Group Chlorination) Start->Side_Reaction Excess Heat/ Time SOCl2 SOCl₂ Byproduct_SO2 SO₂ (gas) Main_Product->Byproduct_SO2 Byproduct_HCl HCl (gas) Main_Product->Byproduct_HCl Chlorinated_Product Chlorinated Byproduct Side_Reaction->Chlorinated_Product

Caption: Main reaction pathway and potential side reaction.

Troubleshooting_Workflow Start Reaction Issues Encountered Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Byproducts_Formed Byproducts Formed? Low_Yield->Byproducts_Formed No Sol_Incomplete Increase SOCl₂ eq. Increase reaction time Add cat. DMF Incomplete_Reaction->Sol_Incomplete Yes Sol_Degradation Reduce Temperature Shorten Reaction Time Incomplete_Reaction->Sol_Degradation No (Degradation) Sol_Byproducts Lower Temperature Use Fresh SOCl₂ Byproducts_Formed->Sol_Byproducts Yes End Proceed to Next Step or Purify Byproducts_Formed->End No Sol_Incomplete->End Sol_Degradation->End Sol_Byproducts->End

Caption: A workflow for troubleshooting common reaction issues.

References

Validation & Comparative

A Comparative Guide to Peptide Coupling Reagents: Evaluating 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and stereochemically pure formation of amide bonds is the cornerstone of peptide synthesis. The choice of coupling reagent is a critical parameter that dictates the success of a synthesis, influencing reaction times, product yield, purity, and the preservation of chiral integrity. This guide provides an objective comparison of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride with established and widely used peptide coupling reagents such as HATU, HBTU, and EDC in combination with HOBt.

While this compound is not a conventional peptide coupling reagent, its structure as an acyl chloride suggests high reactivity. This guide will explore its potential performance based on the general reactivity of acyl chlorides and the electronic properties of the 1,2,3-thiadiazole moiety. To facilitate a direct and quantitative comparison, a detailed experimental protocol for a model dipeptide synthesis is proposed, providing a framework for the evaluation of this and other novel coupling reagents.

Established Coupling Reagents: A Benchmark for Performance

A variety of coupling reagents have been developed, each with distinct mechanisms, advantages, and disadvantages. The most common classes include uronium/aminium salts, phosphonium salts, and carbodiimides.

  • Uronium/Aminium Salts (HATU and HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and widely used in both solid-phase and solution-phase peptide synthesis.[1] They react with the carboxyl group of an N-protected amino acid to form an active ester in situ, which then rapidly reacts with the amino group of another amino acid or peptide. HATU, containing the 7-azabenzotriazole moiety, is generally considered more reactive and provides better suppression of racemization compared to HBTU.[2]

  • Carbodiimides (EDC/DCC with Additives): N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective coupling reagents.[3] However, their use alone can lead to significant racemization and the formation of N-acylurea byproducts. To mitigate these issues, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][5] These additives act as nucleophiles, forming an active ester that is less prone to racemization.

This compound: A Potential High-Reactivity Coupling Reagent

This compound belongs to the class of acyl chlorides. Acyl chlorides are known for their high reactivity towards nucleophiles, including amines, which could translate to very fast coupling reactions.[6] However, this high reactivity is a double-edged sword, as it can also promote racemization of the activated amino acid through the formation of an oxazolone intermediate.[6]

The electronic properties of the 1,2,3-thiadiazole ring are of interest. The 1,2,3-thiadiazole ring is an electron-deficient heteroaromatic system.[7] This electron-withdrawing nature is expected to further enhance the electrophilicity of the carbonyl carbon in the carbonyl chloride, potentially leading to even faster reaction rates compared to simple alkyl or aryl acyl chlorides.

Hypothesized Performance:

  • Advantages: Potentially very rapid coupling reactions due to the high reactivity of the acyl chloride and the electron-withdrawing nature of the thiadiazole ring.

  • Disadvantages: High risk of racemization, especially with sensitive amino acids. The stability of the reagent in the presence of moisture and other nucleophiles may also be a concern.

Quantitative Performance Comparison: A Proposed Experimental Framework

To objectively evaluate the performance of this compound against standard coupling reagents, a standardized experimental protocol is essential. The following outlines a proposed solution-phase synthesis of the model dipeptide, Phenylalanine-Valine (Phe-Val), which is susceptible to racemization, allowing for a robust comparison of the reagents' ability to maintain chiral integrity.

Hypothetical Performance Data

The following table summarizes the hypothetical data that could be generated from the proposed experimental protocol. This data is for illustrative purposes to demonstrate the expected outcomes and the metrics for comparison.

Coupling ReagentReaction Time (hours)Yield (%)Purity by HPLC (%)Racemization (% D-Phe-L-Val)
This compound 0.5859015
HATU 29598< 1
HBTU 39297< 2
EDC/HOBt 48895< 3

Experimental Protocols

General Materials
  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • This compound

  • HATU

  • HBTU

  • EDC hydrochloride

  • HOBt monohydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol 1: Coupling with this compound
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve H-Val-OMe·HCl (1.0 mmol) in anhydrous DCM (10 mL).

  • Add DIPEA (2.5 mmol) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Boc-Phe-OH (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the Boc-Phe-OH solution to 0 °C and add this compound (1.0 mmol). Stir for 15 minutes at 0 °C to form the mixed anhydride (pre-activation).

  • Slowly add the pre-activated Boc-Phe-OH solution to the H-Val-OMe solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-Val-OMe.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling with HATU
  • In a round-bottom flask, dissolve Boc-Phe-OH (1.0 mmol), HATU (1.0 mmol), and H-Val-OMe·HCl (1.0 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0 °C and add DIPEA (2.5 mmol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Coupling with HBTU
  • Follow the same procedure as for HATU (Protocol 2), substituting HBTU (1.0 mmol) for HATU.

  • The reaction time may be longer (e.g., 3 hours); monitor by TLC.

Protocol 4: Coupling with EDC/HOBt
  • In a round-bottom flask, dissolve Boc-Phe-OH (1.0 mmol), HOBt (1.0 mmol), and H-Val-OMe·HCl (1.0 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0 °C and add EDC·HCl (1.1 mmol) followed by DIPEA (1.0 mmol).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Work-up and purification are the same as for the HATU protocol.

Analytical Methods

  • Purity Analysis: The purity of the synthesized Boc-Phe-Val-OMe will be determined by High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.

  • Racemization Analysis: The extent of racemization will be quantified by Chiral HPLC analysis of the deprotected dipeptide (H-Phe-Val-OH). The Boc group is removed using standard procedures with trifluoroacetic acid (TFA) in DCM prior to analysis. The percentage of the D-Phe-L-Val diastereomer will be determined by comparing the peak areas.[8][9]

  • Product Confirmation: The identity of the product will be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Peptide_Bond_Formation cluster_reactants Reactants AA1_COOH R1-COOH (N-Protected Amino Acid) Activated_AA1 R1-CO-X (Activated Intermediate) AA1_COOH->Activated_AA1 Activation AA2_NH2 H2N-R2 (C-Protected Amino Acid) Peptide R1-CO-NH-R2 (Dipeptide) AA2_NH2->Peptide Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_AA1 Activated_AA1->Peptide Coupling

General Mechanism of Peptide Bond Formation

HATU_Activation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate HATU HATU OAt_Ester OAt-Active Ester HATU->OAt_Ester Base Base (DIPEA) Base->Carboxylate -H⁺ Carboxylate->OAt_Ester Peptide_Bond Peptide Bond OAt_Ester->Peptide_Bond Amine H₂N-R' Amine->Peptide_Bond

Activation of a Carboxylic Acid using HATU

Acyl_Chloride_Workflow cluster_prep Reactant Preparation cluster_activation Activation Step (0°C) cluster_coupling Coupling Step cluster_workup Workup and Analysis Dissolve_Amine Dissolve H-Val-OMe·HCl in DCM + DIPEA Combine_Reactants Add activated acid to amine solution at 0°C Dissolve_Amine->Combine_Reactants Dissolve_Acid Dissolve Boc-Phe-OH in DCM Add_Acyl_Chloride Add 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride Dissolve_Acid->Add_Acyl_Chloride Stir_Activation Stir for 15 min Add_Acyl_Chloride->Stir_Activation Stir_Activation->Combine_Reactants Warm_and_Stir Warm to RT, stir for 30 min Combine_Reactants->Warm_and_Stir Wash Aqueous Wash (HCl, NaHCO₃, Brine) Warm_and_Stir->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Analyze HPLC, Chiral HPLC, MS Purify->Analyze

Experimental Workflow for Coupling with this compound

Conclusion and Future Outlook

While established coupling reagents like HATU, HBTU, and EDC/HOBt offer reliable and well-characterized methods for peptide synthesis, the exploration of new reagents is crucial for advancing the field. This compound, as an activated acyl chloride, presents a potentially rapid coupling agent. However, the primary concern of racemization must be thoroughly addressed. The proposed experimental framework provides a robust methodology for a direct and quantitative comparison of its performance against industry-standard reagents. The results of such a study would provide valuable insights into the viability of thiadiazole-based acyl chlorides as a new class of coupling reagents for peptide synthesis, potentially offering advantages in specific applications where speed is of the essence and racemization can be controlled, for instance, through low-temperature coupling protocols. Further investigation into related thiadiazole derivatives and optimization of reaction conditions could lead to the development of novel and efficient tools for the synthesis of peptides and other amide-containing molecules.

References

A Comparative Guide to Amide Synthesis: Evaluating Alternatives to 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the formation of an amide bond is a cornerstone of molecular synthesis. While stable and prevalent in pharmaceuticals, creating this linkage efficiently and cleanly can be a significant challenge. The use of pre-activated acyl chlorides, such as 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, is a traditional and effective method. However, it is not without drawbacks, including moisture sensitivity, the stoichiometric generation of hydrochloric acid, and potential side reactions with sensitive functional groups.

This guide provides an objective comparison of modern alternative reagents that facilitate amide bond formation through the in situ activation of the corresponding carboxylic acid. These "coupling reagents" offer a milder, more versatile, and often higher-yielding approach to amide synthesis, minimizing the need to handle reactive acyl chlorides. We will compare the performance of major classes of coupling reagents, supported by experimental data and detailed protocols, to enable an informed selection for your specific synthetic needs.

The Baseline: The Acyl Chloride Method

The reaction of an acyl chloride with an amine is a rapid and often high-yielding method for amide synthesis.[][2] The process typically involves the addition of the amine to the acyl chloride in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.[2][3]

Advantages:

  • High reactivity of the acyl chloride.

  • Often fast reaction times.

Disadvantages:

  • Acyl chlorides can be difficult to prepare and purify.

  • Highly sensitive to moisture, requiring strictly anhydrous conditions.

  • The HCl byproduct can cause degradation of acid-sensitive functional groups.

  • Safety concerns, as reagents like thionyl chloride or oxalyl chloride used for their preparation are hazardous.[3]

Modern Alternatives: In Situ Coupling Reagents

Coupling reagents activate a carboxylic acid in the presence of an amine, allowing for a one-pot amide synthesis under generally mild conditions.[4] This approach avoids the isolation of the highly reactive acylating agent, enhancing the functional group tolerance and simplifying the experimental procedure. These reagents are broadly categorized into several classes, each with distinct advantages and mechanisms.

Performance Comparison of Key Coupling Reagents

The efficacy of a coupling reagent is measured by its ability to produce high yields of the desired amide while minimizing side reactions, most notably the racemization of chiral centers in peptide synthesis.[5] The following table summarizes the performance of common reagents.

Reagent ClassExample Reagent(s)Typical Crude Purity / YieldRacemization RiskKey Advantages & ObservationsKey Disadvantages
Uronium/Aminium Salts HATU, HCTU, HBTUHigh to ExcellentLow (especially HATU)Fast kinetics, highly efficient, suitable for sterically hindered substrates.[5][6] HATU is often considered the "gold standard".[7]Higher cost, byproducts can sometimes be difficult to remove.
Phosphonium Salts PyBOP, BOPHighLowHigh efficiency, low racemization risk.[6] PyBOP byproducts are not carcinogenic, unlike those from the older BOP reagent.More expensive than carbodiimides. Potential for HMPA formation with BOP.[4]
Carbodiimides EDC, DCC, DICModerate to HighModerate (mitigated by additives)Cost-effective.[6] EDC's urea byproduct is water-soluble, simplifying workup.[4][8] DCC's byproduct is insoluble and can be filtered off.Lower reactivity than uronium/phosphonium salts. Additives (e.g., Oxyma, HOBt) are required to suppress racemization and side reactions.[6]
Triazine-based DMT-MM, CDMTGood to HighLowStable, crystalline solids.[8] Can be used in aqueous or alcoholic solvents without significant hydrolysis or ester formation.[8]Requires a tertiary amine base for activation.[8]
Other T3P® (Propylphosphonic Anhydride)HighLowHigh reactivity, broad substrate scope. Byproducts are water-soluble. Good safety profile.Can require careful temperature control.
Other CDI (Carbonyldiimidazole)GoodModerateCost-effective and simple to use. Byproducts are gaseous (CO2) and imidazole.[9]Can be sensitive to moisture.

Key Experimental Workflows & Mechanisms

Understanding the workflow and underlying mechanism is crucial for optimizing reaction conditions. Below are diagrams illustrating a general experimental workflow and the activation mechanisms for the major classes of coupling reagents.

G General Workflow for Amide Coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification r1 Dissolve Carboxylic Acid & Amine in Solvent r2 Add Base (e.g., DIPEA, Et3N) r1->r2 act Add Coupling Reagent (e.g., HATU, EDC) r2->act react Stir at RT (Monitor by TLC/LCMS) act->react workup Aqueous Workup (Wash with acid/base/brine) react->workup purify Column Chromatography workup->purify product Isolate Pure Amide purify->product

Caption: A generalized experimental workflow for amide bond synthesis using a coupling reagent.

Mechanisms of Action

The choice of reagent influences the nature of the activated intermediate, which in turn affects reaction efficiency and potential side reactions.

G Simplified Mechanisms of Carboxylic Acid Activation cluster_uronium Uronium Salt (e.g., HATU) cluster_carbodiimide Carbodiimide (e.g., EDC) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) start R-COOH (Carboxylic Acid) uronium_reagent HATU + Base start->uronium_reagent carbo_reagent EDC + Additive (Oxyma) start->carbo_reagent phos_reagent PyBOP + Base start->phos_reagent uronium_intermediate O-Acyl- isouronium Intermediate (Highly Reactive) uronium_reagent->uronium_intermediate Activation amine R'-NH2 (Amine) uronium_intermediate->amine carbo_intermediate O-Acylisourea -> Oxyma Ester carbo_reagent->carbo_intermediate Activation carbo_intermediate->amine phos_intermediate Acyloxyphosphonium Intermediate phos_reagent->phos_intermediate Activation phos_intermediate->amine product Amide Product amine->product Nucleophilic Attack

References

A Comparative Analysis of the Bioactivity of 4-Methyl-1,2,3-Thiadiazole Derivatives and Other Key Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biological Activity of 4-Methyl-1,2,3-thiadiazole Derivatives in Comparison to Triazoles, Pyrazoles, and Oxadiazoles.

The landscape of medicinal chemistry is continually evolving, with a persistent focus on the discovery and development of novel heterocyclic compounds that exhibit a wide array of biological activities. Among these, the 4-methyl-1,2,3-thiadiazole scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the bioactivity of 4-methyl-1,2,3-thiadiazole derivatives against other prominent heterocyclic compounds, namely triazoles, pyrazoles, and oxadiazoles. The information presented herein, supported by experimental data, aims to offer valuable insights for researchers engaged in the design and synthesis of new therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for 4-methyl-1,2,3-thiadiazole derivatives and other selected heterocyclic compounds across various therapeutic areas. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: Antimicrobial and Antifungal Activity
Compound ClassDerivativeTarget Organism(s)Bioactivity (MIC, µg/mL)Reference
4-Methyl-1,2,3-Thiadiazole Hydrazide-hydrazone with 5-nitro-2-furyl moietyStaphylococcus aureus (Gram+)1.95 - 15.62[1]
Hydrazide-hydrazone derivativesCandida parapsilosisWeak to moderate[1]
Triazole Novel triazole derivativesCandida albicans0.25[2]
1,2,4-Triazole derivativesCorynespora cassiicolaGood fungicidal activity
Pyrazole Pyrazole carboxamide derivativesRhizoctonia solani0.37[3]
Imidazo[2,1-b][4][5][6]thiadiazole moietyAntifungal activityMIC = 0.25[2]
Oxadiazole 2,5-disubstituted 1,3,4-oxadiazoleP. aeruginosa, B. subtilis0.2[4]
1,3,4-oxadiazole-thiadiazole derivativesCandida strains0.78 - 3.12[4]
Table 2: Anticancer Activity
Compound ClassDerivativeCancer Cell Line(s)Bioactivity (IC50, µM)Reference
1,2,3-Thiadiazole D-ring fused dehydroepiandrosterone derivativesT47D (breast)0.042 - 0.058[7]
Pyrazole oxime compoundsHCT-116 (colon)6.56 - 7.19[7]
Triazole Triazolo[3,4-b]thiadiazole derivativesHT-29 (colon)Potent anticancer properties[8]
Pyrazole Pyrazole benzothiazole hybridsHT29, PC3, A549, U87MG3.17 - 6.77[9]
Indole derivatives linked to pyrazoleHCT116, MCF7, HepG2, A549< 23.7[9]
Oxadiazole Diarylureas containing 1,3,4-oxadiazolePC-3, HCT-116, ACHN0.67 - 0.87[10]
Benzimidazole derivatives of 1,3,4-oxadiazoleMCF-7, MDA-MB231Significant cytotoxicity[7]
Table 3: Antiviral Activity
Compound ClassDerivativeVirusActivityReference
4-Methyl-1,2,3-Thiadiazole Carboxaldehyde benzoyl hydrazone derivativesTobacco Mosaic Virus (TMV)Good curative activity
Triazole Nortopsentin analogs with 1,2,4-triazoleTobacco Mosaic Virus (TMV)Good antiviral activities[11]
Oxadiazole 1,3,4-oxadiazole-containing thiazole derivativesFCoV, FHV, HSV-1, HSV-2Cytotoxic and antiviral[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

  • Preparation of Inoculum: A pure culture of the target microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates. A row of wells is typically reserved for a positive control (microorganism with no compound) and a negative control (broth only).

  • Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 16-20 hours).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed as the absence of turbidity in the well.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][14]

  • Cell Seeding: Adherent or suspension cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight in a CO2 incubator.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and blank wells with media only are included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivity of these compounds is paramount for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these heterocyclic derivatives.

Anticancer Mechanism: Inhibition of PI3K/Akt and MAPK/ERK Signaling Pathways

Many thiadiazole, pyrazole, and oxadiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[4][9][15]

PI3K_MAPK_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Heterocyclic Compound Heterocyclic Compound Heterocyclic Compound->PI3K Akt Akt Heterocyclic Compound->Akt Raf Raf Heterocyclic Compound->Raf ERK ERK Heterocyclic Compound->ERK PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition inhibits Proliferation_Survival_PI3K Cell Proliferation & Survival mTOR->Proliferation_Survival_PI3K Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation_Survival_MAPK Cell Proliferation & Differentiation ERK->Proliferation_Survival_MAPK

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by heterocyclic compounds.

Antifungal Mechanism of Triazoles: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents primarily act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function.[5][6]

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Lanosterol Lanosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol 14-alpha-demethylase Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane incorporation into Triazole Compound Triazole Compound Lanosterol 14-alpha-demethylase->Ergosterol catalyzes conversion to

Caption: Inhibition of ergosterol biosynthesis by triazole compounds.

Conclusion

The comparative analysis reveals that 4-methyl-1,2,3-thiadiazole derivatives represent a versatile and potent class of bioactive compounds with significant potential in antimicrobial, antifungal, and anticancer applications. While direct, side-by-side comparisons with other major heterocyclic families like triazoles, pyrazoles, and oxadiazoles are limited in the literature, the available data suggests that 4-methyl-1,2,3-thiadiazole derivatives often exhibit comparable, and in some cases, superior activity.

The diverse biological activities of these heterocyclic compounds are often attributed to their ability to interact with and modulate key cellular pathways. Further research focusing on the structure-activity relationships and the elucidation of precise molecular targets will be instrumental in the rational design of next-generation therapeutics based on these privileged scaffolds. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of 4-methyl-1,2,3-thiadiazole and other heterocyclic systems.

References

Spectroscopic Analysis for the Structural Confirmation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and provide predicted values for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride. Data for common alternative reagents are also included for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

CompoundSolventChemical Shift (δ) of CH₃ (ppm)
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidDMSO-d₆~2.8
This compound (Predicted) CDCl₃ ~2.9-3.0

Note: The chemical shift of the methyl protons is expected to experience a slight downfield shift upon conversion of the carboxylic acid to the more electron-withdrawing acyl chloride.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

CompoundSolventC=O (ppm)C4 (ppm)C5 (ppm)CH₃ (ppm)
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidDMSO-d₆~160~155~130~12
This compound (Predicted) CDCl₃ ~165-170 ~157-160 ~132-135 ~13-15
Oxalyl ChlorideCDCl₃~168---

Note: A significant downfield shift is anticipated for the carbonyl carbon (C=O) due to the strong deshielding effect of the chlorine atom. The ring carbons (C4 and C5) and the methyl carbon are also expected to shift slightly downfield.

Table 3: IR Spectroscopic Data (Predicted for this compound)

CompoundKey Vibrational Frequencies (cm⁻¹)
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid~3000 (broad, O-H stretch), ~1700 (C=O stretch)
This compound (Predicted) ~1750-1800 (sharp, C=O stretch of acyl chloride)
Thionyl Chloride~1230 (S=O stretch)

Note: The most telling change in the IR spectrum will be the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong, sharp carbonyl (C=O) absorption at a higher wavenumber, characteristic of an acyl chloride.

Table 4: Mass Spectrometry Data (Predicted for this compound)

CompoundMolecular Ion (m/z)Key Fragmentation Pattern
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid144Loss of H₂O, CO₂
This compound (Predicted) 162/164 (due to ³⁵Cl/³⁷Cl isotopes) Loss of Cl, COCl

Note: The mass spectrum of the acyl chloride is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the chlorine radical or the entire chlorocarbonyl group.

Experimental Protocols

Synthesis of this compound:

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride. The reaction is usually carried out at room temperature or with gentle heating. The volatile byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) are removed under reduced pressure, yielding the crude acyl chloride which is often used immediately in the next synthetic step without further purification due to its reactivity.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ for the acyl chloride, DMSO-d₆ for the carboxylic acid). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). The instrument provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualizing the Workflow and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of confirming the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Precursor 4-Methyl-1,2,3-thiadiazole- 5-carboxylic acid Product 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride Precursor->Product Chlorination Reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Reagent->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS Mass Spec. Product->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation Logical_Confirmation cluster_nmr NMR Evidence cluster_ir IR Evidence cluster_ms MS Evidence Start Hypothesized Structure: 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride H_NMR ¹H NMR: - Singlet for CH₃ - Downfield shift vs. acid Start->H_NMR C_NMR ¹³C NMR: - Downfield shift of C=O - Quaternary carbons for ring Start->C_NMR IR_evidence IR: - Absence of broad O-H - Strong C=O stretch  at ~1750-1800 cm⁻¹ Start->IR_evidence MS_evidence Mass Spec: - M/M+2 isotope pattern - Fragmentation (loss of Cl, COCl) Start->MS_evidence Conclusion Conclusion: Spectroscopic data is consistent with the proposed structure. H_NMR->Conclusion C_NMR->Conclusion IR_evidence->Conclusion MS_evidence->Conclusion

Unlocking Therapeutic Potential: A Comparative Efficacy Guide to 1,2,3-Thiadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the efficacy of various 1,2,3-thiadiazole derivatives, supported by experimental data, to inform the rational design of next-generation therapeutics.

The unique arrangement of sulfur and nitrogen atoms in the 1,2,3-thiadiazole ring imparts distinct physicochemical properties that contribute to its versatility as a pharmacophore.[1] Derivatives of this core structure have shown significant promise as antiviral, anticancer, and antifungal agents, with their efficacy being highly dependent on the nature and position of substituent groups.[2] This guide delves into the quantitative data from various studies, outlines the experimental protocols used to determine efficacy, and visualizes key signaling pathways implicated in their mechanisms of action.

Comparative Efficacy of 1,2,3-Thiadiazole Derivatives

The biological activity of 1,2,3-thiadiazole compounds is profoundly influenced by the chemical moieties attached to the core ring. The following tables summarize quantitative data from several studies, offering a comparative overview of the performance of different derivatives in antiviral, anticancer, and antifungal applications.

Antiviral Activity

1,2,3-Thiadiazole derivatives have demonstrated potent activity against a range of viruses, including HIV and Tobacco Mosaic Virus (TMV).

Compound IDDerivative DescriptionTarget VirusEfficacy MeasurementResultReference CompoundResult
93 5-(2,4-dibromophenyl)-1,2,3-thiadiazoleHIV-1EC500.0364 ± 0.0038 µMNevirapine (NVP)0.208 µM
CC50> 240.08 µMDelavirdine (DLV)0.320 µM
Selectivity Index (SI)> 6460Efavirenz (EFV)0.00440 µM
Zidovudine (AZT)0.0151 µM
94 Piperidine-based 1,2,3-thiadiazoleHepatitis B Virus (HBV)IC503.59 µg/mLLamivudine14.8 µg/mL
102 1,2,3-thiadiazole-4-carboxamideTobacco Mosaic Virus (TMV)Curative Activity (500 µg/mL)60%Tiadinil58%
103 Substituted 1,2,3-thiadiazoleTobacco Mosaic Virus (TMV)Protective Effect (500 µg/mL)76%Tiadinil75%

Table 1: Antiviral Efficacy of 1,2,3-Thiadiazole Derivatives. [2]

Anticancer Activity

The anticancer potential of 1,2,3-thiadiazole derivatives has been evaluated against various cancer cell lines, with some compounds showing efficacy comparable to established chemotherapeutic agents.

Compound IDDerivative DescriptionCancer Cell LineEfficacy MeasurementResultReference CompoundResult
111 2-thioamide-1,2,3-thiadiazoleMCF-7 (Breast)IC5012.8 µg/mLDoxorubicin3.13 µg/mL
112 2-thioamide-1,2,3-thiadiazoleMCF-7 (Breast)IC508.1 µg/mLDoxorubicin3.13 µg/mL
25 D-ring fused 1,2,3-thiadiazole dehydroepiandrosteroneT47D (Breast)IC500.058 µMAdriamycin0.04 µM
8e 4-methyl-1,2,3-thiadiazole with 4-bromophenylPanc-1 (Pancreatic)IC5012.79 µMSorafenib11.50 µM
8l 4-methyl-1,2,3-thiadiazole with 2,3-difluorophenylPanc-1 (Pancreatic)IC5012.22 µMSorafenib11.50 µM
8l 4-methyl-1,2,3-thiadiazole with 2,3-difluorophenylHuh-7 (Hepatocellular)IC5010.11 µMCisplatin12.70 µM

Table 2: Anticancer Efficacy of 1,2,3-Thiadiazole Derivatives. [3]

Antifungal Activity

Certain 1,2,3-thiadiazole derivatives have exhibited notable antifungal properties.

Compound IDDerivative DescriptionTarget FungiEfficacy MeasurementResultReference CompoundResult
148 Triethyltin-based 1,2,3-thiadiazole carboxylatePyricularia piricolaEC500.12 µg/mL--
Gibberella zeaeEC500.16 µg/mL--
143 1,2,4-triazole substituted with a 1,2,3-thiadiazole ringCorynespora cassiicolaFungicidal Activity93.19%Iprodione78.20%
Validamycin53.52%
Topsin-M78.75%

Table 3: Antifungal Efficacy of 1,2,3-Thiadiazole Derivatives. [2]

Experimental Protocols

The reproducibility of the cited efficacy data is dependent on detailed and standardized methodologies. The following are summaries of key experimental protocols used to assess the biological activity of 1,2,3-thiadiazole derivatives.

Anti-HIV Activity Assay in MT-4 Cells (MTT Assay)

This assay quantifies the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathogenicity.

  • Cell Preparation: MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Addition: Serial dilutions of the test compounds are prepared and 50 µL is added to the respective wells. Control wells include cells with virus only (virus control) and cells only (cell control).

  • Virus Inoculation: 50 µL of an HIV-1 stock is added to the wells containing the test compounds and the virus control wells.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is read at 570 nm using a microplate reader. The percentage of protection is calculated based on the difference in absorbance between treated and untreated, virus-infected cells.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the 1,2,3-thiadiazole derivatives and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured spectrophotometrically at a wavelength between 500 and 600 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

  • Preparation of Antifungal Solutions: The 1,2,3-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared.

  • Assay Setup: In a 96-well microtiter plate, serial two-fold dilutions of the antifungal compounds are prepared in a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[4]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of 1,2,3-thiadiazole derivatives are mediated through various mechanisms of action, including the inhibition of key cellular pathways.

Necroptosis Signaling Pathway

Certain 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of necroptosis, a form of programmed necrosis. This pathway is initiated by stimuli such as TNF-α and involves a cascade of protein interactions.

Necroptosis_Pathway cluster_0 Plasma Membrane cluster_1 Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex I Complex I TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 Release RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates p-MLKL Phosphorylated MLKL Necrosome->MLKL Forms complex with Cell Lysis Cell Lysis p-MLKL->Cell Lysis Triggers 1,2,3-Thiadiazole Inhibitor 1,2,3-Thiadiazole Inhibitor 1,2,3-Thiadiazole Inhibitor->RIPK1 Inhibits

Caption: Necroptosis pathway showing inhibition by 1,2,3-thiadiazole derivatives.

Tubulin Polymerization Inhibition

A significant mechanism of anticancer activity for some 1,2,3-thiadiazole derivatives is the inhibition of tubulin polymerization, which is crucial for microtubule formation and cell division.

Tubulin_Polymerization_Workflow Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Apoptosis Apoptosis Tubulin Dimers->Apoptosis Leads to Cell Division Cell Division Microtubule->Cell Division Enables 1,2,3-Thiadiazole Inhibitor 1,2,3-Thiadiazole Inhibitor 1,2,3-Thiadiazole Inhibitor->Tubulin Dimers Binds to

Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.

Conclusion

The 1,2,3-thiadiazole scaffold represents a highly promising framework for the development of novel therapeutic agents. The data presented in this guide highlights the significant impact of substituent groups on the biological efficacy of its derivatives across antiviral, anticancer, and antifungal applications. The detailed experimental protocols and visualized signaling pathways provide a solid foundation for researchers to design and evaluate new 1,2,3-thiadiazole-based drug candidates with improved potency and selectivity. Further exploration of the structure-activity relationships of this versatile scaffold will undoubtedly continue to yield innovative medicines.

References

A Comparative Guide to Acylating Agents: 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acylating agent is a critical decision in organic synthesis, profoundly influencing reaction efficiency, substrate scope, and the overall success of a synthetic route. This guide provides a comprehensive comparison of two distinct acylating agents: the specialized heterocyclic reagent, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, and the widely used, highly reactive C2 electrophile, oxalyl chloride. This comparison is intended to assist researchers in making informed decisions for their specific acylation needs, particularly in the context of pharmaceutical and agrochemical research and development.

At a Glance: Key Differences

FeatureThis compoundOxalyl chloride
Structure Heterocyclic acyl chlorideDiacyl chloride
Primary Use Introduction of the 4-methyl-1,2,3-thiadiazole-5-carbonyl moietyGeneral acylating agent, preparation of other acyl chlorides, Swern oxidation
Reactivity High, typical of an acyl chlorideVery high, often used for activating carboxylic acids
Byproducts HCl, 4-methyl-1,2,3-thiadiazole derivativesHCl, CO, CO₂ (volatile)
Handling Moisture sensitive, handle under inert atmosphereHighly corrosive, toxic, moisture sensitive, handle with extreme care
Applications Synthesis of bioactive molecules (antimicrobial, etc.)[1]Broad use in synthesis of pharmaceuticals, agrochemicals, and fine chemicals[2][3]

Performance in Acylation Reactions: A Comparative Overview

Both this compound and oxalyl chloride are highly effective acylating agents. However, their applications and reaction characteristics differ significantly.

This compound is primarily employed when the specific incorporation of the 4-methyl-1,2,3-thiadiazole moiety is desired. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its association with a range of biological activities, including antimicrobial properties.[1] Acylation reactions with this reagent are typically straightforward, involving the reaction of the acyl chloride with a nucleophile (e.g., an amine or alcohol) in the presence of a base to neutralize the HCl byproduct.

Oxalyl chloride , on the other hand, is a more general-purpose and highly reactive acylating agent.[2] Its high reactivity stems from the two adjacent electrophilic carbonyl carbons. A key application of oxalyl chloride is the conversion of carboxylic acids to the corresponding acyl chlorides under mild conditions, a reaction often catalyzed by a small amount of dimethylformamide (DMF).[4] The resulting acyl chlorides are then used in a wide array of subsequent reactions. Oxalyl chloride itself can also be used directly to acylate nucleophiles, often leading to the formation of oxamides from amines or oxalate esters from alcohols. A significant advantage of using oxalyl chloride is that its byproducts (HCl, CO, and CO₂) are volatile, which can simplify reaction workup.[2][5]

Quantitative Data on Acylation Reactions

Table 1: Acylation of Amines

Acylating AgentSubstrateBaseSolventReaction ConditionsYieldReference
This compoundMorpholine-Chloroform--[6]
This compoundPyrrolidine-Chloroform--[6]
This compoundProline esters-Chloroform--[6]
Oxalyl chlorideAnthraceneAlCl₃[bmim]Cl45 °C, 6 h88.2%[2]
Oxalyl chlorideAmides----[7]

Table 2: Acylation of Alcohols

Acylating AgentSubstrateBase/CatalystSolventReaction ConditionsYieldReference
Oxalyl chlorideVarious alcoholsRuCl₃[bmim][PF₆]40 °C, 10 min92% (for benzyl alcohol)[7]
Oxalyl chloridePrimary, secondary, tertiary alcohols, and phenolCp₂TiCl, Mn(0)THF or 1,4-dioxaneRoom temp, 1.5 hHigh yields[8]
Acetic Anhydride (for comparison)Benzyl alcoholNoneNone60 °C, 7 h100%[9]

Note: The tables above are compiled from different sources and are for illustrative purposes. Reaction conditions and yields can vary significantly based on the specific substrate and experimental setup.

Experimental Protocols

General Protocol for Acylation with this compound

This protocol is a generalized procedure based on the synthesis of amides.[6]

  • Dissolution: Dissolve the amine or alcohol substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., chloroform, dichloromethane, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the reaction mixture to act as an acid scavenger.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture, typically at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (monitored by TLC or LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of a mild base (e.g., NaHCO₃). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation.

General Protocol for Acylation of an Alcohol using Oxalyl Chloride (via in situ Acyl Chloride Formation)

This protocol is based on a procedure for intramolecular Friedel-Crafts acylation, where an acyl chloride is formed in situ.[4]

  • Initial Setup: To a flask containing the carboxylic acid (1.0 equivalent) under an inert atmosphere, add an anhydrous solvent (e.g., dichloromethane) and a catalytic amount of DMF (e.g., 0.02 equivalents).

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (2.0 equivalents) to the stirred solution at room temperature. Effervescence (evolution of CO and CO₂) is typically observed.

  • Acyl Chloride Formation: Stir the reaction mixture at room temperature for approximately 30 minutes to ensure complete formation of the acyl chloride.

  • Nucleophile Addition: In a separate flask, dissolve the alcohol (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent.

  • Acylation: Slowly add the freshly prepared acyl chloride solution to the alcohol solution at 0 °C.

  • Reaction and Workup: Allow the reaction to proceed to completion (monitored by TLC). The workup procedure is similar to the one described above, involving quenching, extraction, and purification.

Visualization of Reaction Workflows

Acylation_Workflow cluster_reagents Reactants cluster_process Reaction Process cluster_output Output acyl_chloride Acyl Chloride (this compound or Oxalyl Chloride-derived) mixing Mixing in Anhydrous Solvent acyl_chloride->mixing nucleophile Nucleophile (Amine or Alcohol) nucleophile->mixing base Base (e.g., Triethylamine) base->mixing reaction Acylation Reaction mixing->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Acylated Product (Amide or Ester) purification->product

Caption: Generalized workflow for acylation reactions.

Oxalyl_Chloride_Activation cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final_step Acylation Step carboxylic_acid Carboxylic Acid acyl_chloride In situ generated Acyl Chloride carboxylic_acid->acyl_chloride oxalyl_chloride Oxalyl Chloride oxalyl_chloride->acyl_chloride dmf DMF (catalyst) dmf->acyl_chloride acylation Reaction with Nucleophile (Amine/Alcohol) acyl_chloride->acylation product Final Acylated Product acylation->product

References

A Comparative Guide to Analytical Methods for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, a reactive acyl chloride, is critical in various stages of pharmaceutical development and quality control. Due to its inherent instability and high reactivity, direct analysis presents significant challenges.[1] This guide provides a comparative overview of suitable analytical methodologies, primarily focusing on derivatization-based High-Performance Liquid Chromatography (HPLC) and direct analysis by HPLC-Mass Spectrometry (HPLC-MS), drawing upon validated methods for analogous acyl chlorides and thiadiazole derivatives.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most promising analytical approaches.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Derivatization-HPLC with UV/DAD Detection Pre-column derivatization with a suitable agent (e.g., 2-nitrophenylhydrazine) to form a stable, chromophoric derivative that can be separated by RP-HPLC and quantified by UV or Diode Array Detection (DAD).[2]> 0.990.01 - 0.03 µg/mL[2]~0.03 - 0.1 µg/mLHigh specificity and sensitivity, avoids matrix interferences, suitable for trace analysis.[2]Indirect method, requires a robust and reproducible derivatization step.
HPLC-MS/MS Direct injection of the sample, separation by RP-HPLC, and quantification using a tandem mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.> 0.999[3]50 pg/mL[3]100 pg/mL[3]High sensitivity and selectivity, direct analysis without derivatization, provides structural confirmation.Potential for ion suppression or enhancement due to matrix effects, requires more expensive instrumentation.[3]
Gas Chromatography (GC) with FID/MS Detection Derivatization to a more volatile and stable compound followed by separation on a GC column and detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).Typically > 0.99Analyte dependentAnalyte dependentHigh resolution and sensitivity for volatile compounds.Requires derivatization for non-volatile or thermally labile compounds, potential for degradation at high temperatures.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the compared techniques, adapted for the analysis of this compound.

Derivatization-HPLC with UV/DAD Detection

This method is based on the pre-column derivatization of the acyl chloride with 2-nitrophenylhydrazine.[2]

a) Derivatization Procedure:

  • Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile).

  • Prepare a derivatization reagent solution of 2-nitrophenylhydrazine (e.g., 100 µg/mL in acetonitrile).

  • In a reaction vial, mix an aliquot of the sample solution with an excess of the derivatization reagent.

  • Allow the reaction to proceed at room temperature for approximately 30 minutes.[2]

  • The resulting solution containing the stable derivative can be directly injected into the HPLC system.

b) HPLC-UV/DAD Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile).[5][6]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: The maximum absorption wavelength of the derivatized product, likely in the visible range (e.g., 380-420 nm).[8]

  • Injection Volume: 20 µL.[6]

HPLC-MS/MS

This method allows for the direct quantification of the target analyte.

a) Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b) HPLC-MS/MS Conditions:

  • Column: C8 or C18 column (e.g., Kromasil 100-3.5 C8).[3]

  • Mobile Phase: A gradient or isocratic mixture of water with a small amount of acid (e.g., 0.03% trifluoroacetic acid) and acetonitrile.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Ionization Source: Positive electrospray ionization (ESI+).[3]

  • Detection Mode: Selected Ion Monitoring (SIM) for the molecular ion [M+H]+ or Multiple Reaction Monitoring (MRM) for enhanced selectivity. The specific m/z transitions would need to be determined for this compound.

Workflow and Decision Making

The selection and validation of an appropriate analytical method is a structured process. The following diagrams illustrate a typical workflow for analytical method validation and a decision tree for selecting the most suitable method for your specific needs.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization Specificity Specificity/ Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Analytical Method SystemSuitability->ValidatedMethod

Caption: General workflow for the validation of an analytical method.

Method_Selection_Decision_Tree Start Start: Need to quantify This compound TraceAnalysis Trace Level Analysis (< 1 µg/mL)? Start->TraceAnalysis HighMatrix Complex Sample Matrix? TraceAnalysis->HighMatrix Yes TraceAnalysis->HighMatrix No HPLC_MS HPLC-MS/MS TraceAnalysis->HPLC_MS Yes HighMatrix->HPLC_MS Yes Deriv_HPLC Derivatization-HPLC HighMatrix->Deriv_HPLC No GC Consider GC-MS with Derivatization HighMatrix->GC Volatile Impurities?

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Synthesis of 1,2,3-Thiadiazoles: Classical Methods and Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties. The synthesis of this heterocyclic system has evolved from classical, often harsh, methodologies to more refined and milder modern techniques. This guide provides a comprehensive comparison of the primary synthetic routes to 1,2,3-thiadiazoles, featuring detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in selecting the optimal strategy for their specific needs.

Classical Synthetic Routes: The Foundation of 1,2,3-Thiadiazole Chemistry

The traditional methods for constructing the 1,2,3-thiadiazole ring—the Hurd-Mori, Pechmann, and Wolff syntheses—have long been the foundational approaches in this field.[1]

Hurd-Mori Synthesis

The Hurd-Mori synthesis is arguably the most common and versatile method for preparing 1,2,3-thiadiazoles.[2] It involves the cyclization of hydrazones containing an α-methylene group with thionyl chloride (SOCl₂).[2] This method is applicable to a wide range of substrates, including those derived from ketones and even complex natural products.[3]

General Reaction Scheme:

Hurd_Mori Hydrazone Hydrazone 1,2,3-Thiadiazole 1,2,3-Thiadiazole Hydrazone->1,2,3-Thiadiazole SOCl₂ Pechmann Diazoalkane Diazoalkane 1,2,3-Thiadiazole 1,2,3-Thiadiazole Diazoalkane->1,2,3-Thiadiazole + Isothiocyanate Wolff α-Diazo ketone α-Diazo ketone 1,2,3-Thiadiazole 1,2,3-Thiadiazole α-Diazo ketone->1,2,3-Thiadiazole Thionating Agent Hurd_Mori_Workflow A Dissolve ketone and semicarbazide HCl in EtOH B Add NaOAc and reflux (2-4h) A->B C Cool and filter semicarbazone B->C D Suspend semicarbazone in DCM C->D E Add SOCl₂ dropwise at 0°C D->E F Stir at RT (12-24h) E->F G Quench with ice-water F->G H Extract with organic solvent G->H I Wash with NaHCO₃ and brine H->I J Dry, concentrate, and purify I->J Modern_Synthesis_Comparison cluster_TBAI TBAI-Catalyzed Synthesis cluster_Electro Electrochemical Synthesis A1 Mix N-tosylhydrazone, S, and TBAI in DMAC A2 Heat at 100°C for 2h A1->A2 A3 Work-up and purify A2->A3 B1 Set up electrochemical cell with N-tosylhydrazone and S B2 Apply constant current B1->B2 B3 Work-up and purify B2->B3

References

Assessing the Purity of Synthesized 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, a key intermediate in the development of various bioactive molecules, necessitates rigorous purity assessment to ensure the integrity of subsequent reactions and the quality of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the purity of a synthesized compound by identifying and quantifying the target molecule and any potential impurities. This guide provides a comparative framework for utilizing ¹H and ¹³C NMR spectroscopy to assess the purity of this compound.

Comparison of NMR Data

The primary impurity anticipated in the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is the unreacted starting material, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the target compound and this key potential impurity. The chemical shifts for this compound are estimated based on the analysis of structurally similar compounds.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

CompoundMethyl Protons (-CH₃)Other Protons
This compound (Product) ~2.8 - 3.0 (s, 3H)-
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (Impurity) ~2.7 (s, 3H)~10-13 (br s, 1H, -COOH)

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may appear as a broad singlet.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

CompoundMethyl Carbon (-CH₃)Thiadiazole Ring CarbonsCarbonyl Carbon (-COCl / -COOH)
This compound (Product) ~15 - 17~145 - 150 (C4), ~155 - 160 (C5)~160 - 165
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (Impurity) ~15.0~148 (C4), ~158 (C5)~162 - 165

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for purity assessment.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for acid chlorides.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

  • Add a small amount of an internal standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., 1,3,5-trimethoxybenzene or maleic acid) for quantitative analysis (qNMR).

2. NMR Data Acquisition:

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.

    • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay (d1) of at least 5 times the longest T1 of the protons of interest (a 5-10 second delay is generally sufficient for quantitative results), and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

    • A sufficient number of scans will be required to obtain a good signal-to-noise ratio for all carbon signals, especially quaternary carbons.

3. Data Processing and Purity Calculation:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to the methyl protons of the product and the starting material in the ¹H NMR spectrum.

  • The purity can be estimated by comparing the integral of the product's methyl signal to the sum of the integrals of the product's and the impurity's methyl signals.

  • For quantitative analysis using an internal standard, the purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound by NMR.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_nmr NMR Analysis cluster_analysis Purity Determination Synthesis Synthesis of this compound Workup Reaction Workup & Purification Synthesis->Workup Crude_Product Isolated Product Workup->Crude_Product Sample_Prep NMR Sample Preparation (Dissolution in Deuterated Solvent) Crude_Product->Sample_Prep Sample for Analysis Data_Acquisition 1H and 13C NMR Data Acquisition Sample_Prep->Data_Acquisition Data_Processing Spectral Processing (Phasing, Baseline Correction, Integration) Data_Acquisition->Data_Processing Signal_ID Signal Identification (Product vs. Impurities) Data_Processing->Signal_ID Processed Spectra Quantification Purity Calculation (Relative Integration or qNMR) Signal_ID->Quantification Final_Report Purity Assessment Report Quantification->Final_Report

Workflow for NMR-based purity assessment.

By following this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

Comparative Performance Analysis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride as an acylating agent in different solvent systems. The selection of an appropriate solvent is critical for the success of acylation reactions, influencing reaction rates, yields, and purity of the final product. This document aims to provide objective, data-driven insights to aid in the selection of the optimal reaction conditions.

Introduction to this compound

This compound is a reactive acylating agent, belonging to the class of acyl chlorides.[1] These compounds are characterized by a carbonyl group bonded to a chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This high reactivity makes acyl chlorides versatile reagents for the synthesis of esters, amides, and other carbonyl derivatives.[1] The 1,2,3-thiadiazole moiety is a significant heterocyclic scaffold found in various biologically active compounds, exhibiting antimicrobial and fungicidal properties.[2] Consequently, this compound serves as a key building block in the synthesis of novel pharmaceutical and agrochemical agents.

The general reactivity of acyl chlorides follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[3] However, this high reactivity also imparts a sensitivity to moisture, necessitating careful handling and the use of anhydrous solvents.[4]

Performance in Different Solvent Systems: A Comparative Analysis

The choice of solvent can significantly impact the outcome of acylation reactions. Key factors to consider include the solvent's polarity, its ability to dissolve reactants, and its potential to participate in or hinder the reaction. Aprotic solvents are generally preferred for reactions involving acyl chlorides to avoid solvolysis.

While specific comparative studies on this compound are limited, we can infer its performance based on general principles of acyl chloride reactivity and published examples of similar reactions. The following table summarizes the expected performance in commonly used aprotic solvents.

Table 1: Performance of this compound in Common Aprotic Solvents

Solvent SystemPolarityExpected Reaction RateExpected YieldConsiderations
Dichloromethane (DCM) Polar AproticFastHighGood solubility for many organic compounds, relatively inert, and easy to remove. Often the solvent of choice.
Acetonitrile (MeCN) Polar AproticFastHighCan also act as a Lewis base and may coordinate with Lewis acid catalysts if used. Good dissolving power.
Tetrahydrofuran (THF) Polar AproticModerate to FastGood to HighCan form complexes with Lewis acids. Must be anhydrous as it can contain peroxides and water.
Toluene Nonpolar AproticModerateGoodHigher boiling point allows for higher reaction temperatures. Good for dissolving nonpolar substrates.
n-Dodecane Nonpolar AproticSlow to ModerateVariableVery high boiling point, suitable for high-temperature reactions. Difficult to remove.

Comparison with Alternative Acylating Agents

Several alternatives to this compound exist for the introduction of the 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety. The choice of reagent often depends on the desired reactivity, selectivity, and reaction conditions.

Table 2: Comparison with Alternative Acylating Agents

Acylating AgentGeneral ReactivityAdvantagesDisadvantages
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid with a coupling agent (e.g., EDC, DCC) Lower than acyl chlorideMilder reaction conditions, broader functional group tolerance.Requires a stoichiometric amount of coupling agent and activator (e.g., HOBt), which can complicate purification.
4-Methyl-1,2,3-thiadiazole-5-carboxylic anhydride Lower than acyl chlorideMilder than acyl chlorides, no generation of corrosive HCl gas.Less reactive than the corresponding acyl chloride, may require higher temperatures or longer reaction times.
In situ generated mixed anhydride (e.g., from the carboxylic acid and another acyl chloride) VariableCan be a convenient one-pot procedure.Can lead to mixtures of products if the reactivity of the two carbonyl groups is similar.

Experimental Protocols

General Procedure for the Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamides

This protocol describes a general method for the acylation of an amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and the anhydrous solvent.

  • Add the tertiary amine base to the solution and cool the flask to 0 °C in an ice bath.

  • Dissolve this compound in the anhydrous solvent in a separate flask and add it dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.

In a specific example for the synthesis of thiazole/thiadiazole carboxamides, the corresponding acid was treated with oxalyl chloride and a catalytic amount of DMF to generate the acyl chloride in situ.[5]

Visualizations

Logical Workflow for Solvent Selection in Acylation Reactions

G Solvent Selection Workflow cluster_0 Initial Considerations cluster_1 Solvent Choice cluster_2 Optimization A Substrate and Nucleophile Solubility D Polar Aprotic (DCM, MeCN) High reactivity, good solubility A->D E Nonpolar Aprotic (Toluene) Higher temperatures, nonpolar substrates A->E B Desired Reaction Temperature B->E C Presence of Sensitive Functional Groups F Other (THF) Consider potential for side reactions C->F G Monitor Reaction Progress (TLC, LC-MS) D->G E->G F->G H Adjust Temperature and Reaction Time G->H I Consider Alternative Base H->I

Caption: A logical workflow for selecting a suitable solvent system for acylation reactions.

Reaction Pathway for Amide Synthesis

G General Reaction Pathway for Amide Synthesis reagent 4-Methyl-1,2,3-thiadiazole- 5-carbonyl chloride intermediate Tetrahedral Intermediate reagent->intermediate + R-NH2 nucleophile Amine (R-NH2) nucleophile->intermediate base Base (e.g., Et3N) byproduct [Et3NH]+Cl- base->byproduct solvent Aprotic Solvent (e.g., DCM) solvent->intermediate solvates product 4-Methyl-1,2,3-thiadiazole- 5-carboxamide intermediate->product - HCl

Caption: The general reaction pathway for the synthesis of an amide using this compound.

Conclusion

This compound is a highly effective acylating agent for the synthesis of amides and esters containing the biologically relevant 1,2,3-thiadiazole scaffold. The choice of solvent is crucial for optimizing reaction outcomes. Polar aprotic solvents like dichloromethane and acetonitrile are generally recommended for their ability to dissolve a wide range of substrates and facilitate high reaction rates and yields. For less polar substrates or when higher temperatures are required, toluene can be a suitable alternative. When dealing with sensitive substrates, alternative, milder acylating agents such as the corresponding carboxylic acid activated with a coupling agent may be considered. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate conditions for their specific synthetic needs.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (CAS No. 59944-65-9), a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Immediate Safety and Hazard Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] As an acyl chloride, it is also water-reactive and will react with moisture to produce hydrochloric acid and the corresponding carboxylic acid in a vigorous and exothermic reaction. Due to these hazardous properties, it is classified as a hazardous waste and must be disposed of accordingly.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of this chemical, including the disposal procedure, must be conducted in a well-ventilated chemical fume hood.

II. Quantitative Data Summary

PropertyValue
CAS Number 59944-65-9
Molecular Formula C4H3ClN2OS
Molecular Weight 162.60 g/mol
Physical State Solid
Hazard Statements H314: Causes severe skin burns and eye damage.
Signal Word Danger
Toxicity Data Specific quantitative toxicity data (e.g., LD50) is not readily available. However, the substance is classified as corrosive and causes severe skin burns and eye damage.

III. Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound is through a controlled neutralization process to convert the reactive acyl chloride into a less hazardous carboxylate salt. This procedure should only be undertaken by trained personnel.

Experimental Protocol: Neutralization

  • Preparation: In a chemical fume hood, prepare a beaker with a magnetic stir bar containing a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of the basic solution should be in significant excess relative to the amount of the acyl chloride to be neutralized. Place the beaker in an ice bath to manage heat generation during the reaction.

  • Controlled Addition: Slowly and in small portions, add the this compound to the stirring basic solution. Be vigilant for any signs of a vigorous reaction, such as fizzing (carbon dioxide evolution) and heat generation. The rate of addition should be controlled to prevent excessive foaming and temperature increase.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the neutralization is complete.

  • pH Verification: Once the reaction appears to have subsided, carefully check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the target pH is reached.

  • Waste Collection: The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the neutralized reaction products.

  • Final Disposal: The container with the neutralized waste should be managed through your institution's hazardous waste disposal program. Do not pour the neutralized solution down the drain unless specifically permitted by local regulations.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for disposal is_small_quantity Is it a small, manageable quantity for in-lab neutralization? start->is_small_quantity neutralize Perform controlled neutralization with sodium bicarbonate/carbonate solution in a fume hood with appropriate PPE. is_small_quantity->neutralize Yes is_large_quantity Is it a large quantity or are you not equipped for neutralization? is_small_quantity->is_large_quantity No verify_ph Verify final pH is neutral (7-9). neutralize->verify_ph verify_ph->neutralize No, still acidic collect_waste Collect neutralized solution in a labeled hazardous waste container. verify_ph->collect_waste Yes ehs_disposal Dispose of container through Environmental Health & Safety (EHS). collect_waste->ehs_disposal direct_disposal Package in original or compatible, sealed, and labeled container. is_large_quantity->direct_disposal Yes direct_disposal->ehs_disposal

Caption: Disposal decision workflow for this compound.

V. Handling of Spills and Contaminated Materials

In the event of a spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. For minor spills that you are trained to handle, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use water or combustible materials. The collected absorbent material and any contaminated items (e.g., gloves, lab coats) must be placed in a sealed, labeled hazardous waste container for disposal.

Empty containers of this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.